Tert-butyl 8-aminooctanoate
説明
特性
IUPAC Name |
tert-butyl 8-aminooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXSJIQNNZPSCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552386 | |
| Record name | tert-Butyl 8-aminooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102522-32-7 | |
| Record name | tert-Butyl 8-aminooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 8-aminooctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Elucidation and Analytical Characterization of Tert-butyl 8-aminooctanoate: A Technical Guide
CAS: 102522-32-7 | Formula:
Introduction & Strategic Utility
Tert-butyl 8-aminooctanoate is a critical heterobifunctional linker used in the synthesis of PROTACs, peptidomimetics, and solid-phase organic synthesis (SPOS). Its structural value lies in its orthogonality : the tert-butyl ester provides acid-labile protection for the carboxylic acid, while the primary amine remains available for immediate conjugation or base-labile protection (e.g., Fmoc).
For drug development professionals, the primary analytical challenge is not merely confirming the structure, but distinguishing the internal methylene "hump" (
Synthesis Context & Impurity Profile
Understanding the synthesis route is a prerequisite for accurate spectral assignment, as it dictates the impurities you must exclude.
-
Common Route: Esterification of 8-aminooctanoic acid using isobutylene (
cat.) or tert-butyl acetate ( cat.). -
Critical Impurities:
-
8-Aminooctanoic acid: Result of incomplete esterification or hydrolysis. Detection: Broad OH stretch in IR; shift in
-carbonyl proton in NMR. -
Dimerization products: Amide formation between two monomers. Detection: Appearance of amide carbonyl peaks in
NMR (~170 ppm) distinct from the ester.
-
Analytical Workflow
The following diagram illustrates the logical flow for confirming the structure and purity of the target molecule.
Figure 1: Integrated analytical workflow for structural confirmation and lot release.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Solvent Selection:
NMR Assignments (400 MHz,
)
The aliphatic chain presents a classic "virtual triplet" problem in the central region. Assignments must be anchored by the functional groups.
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| t-Bu | 1.44 | Singlet | 9H | Characteristic intense singlet of the tert-butyl ester. |
| H-2 | 2.20 | Triplet ( | 2H | |
| H-8 | 2.68 | Triplet ( | 2H | |
| H-3 | 1.58 | Multiplet | 2H | |
| H-7 | 1.42 | Multiplet | 2H | |
| H-4,5,6 | 1.31 | Broad Multiplet | 6H | Bulk methylene chain (shielded). |
| 1.1 - 1.8 | Broad Singlet | 2H | Exchangeable; shift varies with concentration/water. |
NMR Assignments (100 MHz,
)
-
Carbonyl (
): ~173.3 ppm (Ester carbonyl). -
O-C(
) : ~80.0 ppm (Quaternary carbon of t-butyl). - -N: ~42.2 ppm.
- -CO: ~35.6 ppm.
-
t-Bu Methyls: ~28.1 ppm.
-
Internal
s: 25.0 – 33.0 ppm cluster.
Mass Spectrometry (HRMS)
Method: ESI (Electrospray Ionization) in Positive Mode.
-
Calculated Monoisotopic Mass: 215.1885 Da (
). -
Observed Ion
: 216.1958 Da. -
Fragmentation Pattern:
-
m/z 160.1: Loss of isobutene (
, -56 Da). This is the diagnostic "McLafferty-like" rearrangement or simple elimination characteristic of tert-butyl esters. -
m/z 143.1: Loss of tert-butoxy radical (less common in soft ionization but possible).
-
Infrared Spectroscopy (FT-IR)
-
Ester C=O: 1725–1735
(Strong, sharp). -
C-O Stretch: 1150–1160
(Characteristic of t-butyl esters). -
Amine N-H: 3300–3400
(Weak/Broad doublet for primary amine).
Structural Connectivity Logic
To prove the ester is covalently attached to the same chain as the amine (and not a physical mixture of t-butyl acetate and an amine), you must rely on HMBC (Heteronuclear Multiple Bond Correlation) .
-
Crucial Correlation: The singlet protons of the t-butyl group (1.44 ppm) must show a strong HMBC correlation to the Carbonyl carbon (173 ppm).
-
Chain Integrity: The H-2 protons (2.20 ppm) must also correlate to the same Carbonyl carbon.
Quality Control Protocol (Purity)
Standard UV-HPLC is insufficient due to the lack of strong chromophores (no aromatic rings).
Recommended Protocol:
-
Instrument: HPLC or UHPLC.
-
Detector: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering Detector) . These are universal detectors for non-volatile analytes.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (keeps amine protonated).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Note: The tert-butyl ester makes the molecule significantly more lipophilic than the free acid. Expect retention time to shift later compared to 8-aminooctanoic acid.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13911851, Tert-butyl 8-aminooctanoate. Retrieved from [Link][1]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Sources
Technical Guide: Solubility Profile & Handling of Tert-butyl 8-aminooctanoate
This guide provides an in-depth technical analysis of the solubility profile, physicochemical behavior, and handling protocols for Tert-butyl 8-aminooctanoate (CAS: 102522-32-7).
Executive Summary
Tert-butyl 8-aminooctanoate is a bifunctional linker utilized in the synthesis of PROTACs, peptidomimetics, and polymer conjugates. Its structure comprises a lipophilic octyl chain terminated by a hydrolytically sensitive tert-butyl ester and a reactive primary amine.
Understanding its solubility is critical for two distinct phases of research:
-
Synthesis & Extraction: Maximizing solubility in organic phases (DCM, EtOAc) to remove polar impurities.
-
Biological Application: Formulating stable stock solutions (DMSO, Ethanol) that resist premature ester hydrolysis.
Key Solubility Takeaway: The molecule exhibits amphiphilic behavior with a dominant lipophilic character. It is highly soluble in polar aprotic and chlorinated solvents but requires pH modulation for aqueous solubility.
Physicochemical Profile & Mechanistic Solubility
To predict solubility behavior where empirical data is sparse, we analyze the molecular architecture:
-
Structure:
-
Lipophilic Domain: The
alkyl chain and the bulky tert-butyl group drive high solubility in non-polar and halogenated solvents. -
Polar Domain: The primary amine (
) acts as a hydrogen bond donor/acceptor. -
pKa (Amine): ~10.6 (Estimated). The amine is protonated (
) at physiological pH.
Predicted Solubility Landscape
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary choice for synthesis. The lipophilic chain interacts favorably with DCM; the amine does not aggregate significantly. |
| Polar Aprotic | DMSO, DMF, THF | Excellent (>100 mg/mL) | Ideal for stock solutions. Disrupts intermolecular H-bonds; stabilizes the amine without protonation. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good (>50 mg/mL) | Soluble via H-bonding. Caution: Nucleophilic solvents (MeOH) can cause transesterification over long periods if catalytic acid/base is present. |
| Esters | Ethyl Acetate (EtOAc) | Good | Preferred extraction solvent. |
| Hydrocarbons | Hexanes, Heptane | Moderate/Low | Solubility decreases as temperature drops. Often used to precipitate impurities or crystallize salts of the amine. |
| Aqueous | Water, PBS | pH Dependent | Insoluble at pH > 11 (Free Base). Soluble at pH < 9 (Protonated Salt). |
Experimental Protocols
Protocol A: Self-Validating Solubility Determination (Saturation Shake-Flask)
Use this protocol to determine the exact solubility limit for your specific batch.
-
Preparation: Weigh 10 mg of Tert-butyl 8-aminooctanoate into a 2 mL HPLC vial.
-
Addition: Add the target solvent in 50 µL increments.
-
Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.
-
Visual Check: The solution must be clear. Any turbidity indicates saturation or salt formation.
-
Validation (The "Self-Check"):
-
Dilute 10 µL of the saturated solution into 990 µL of Acetonitrile.
-
Inject into LC-MS. A single sharp peak confirms the solute is dissolved and chemically intact (no hydrolysis).
-
Protocol B: pH-Switch Extraction Workflow
This method utilizes the solubility differential between the ionized and neutral forms to purify the compound.
Objective: Isolate Tert-butyl 8-aminooctanoate from polar reaction byproducts.
-
Acid Phase (Solubilization): Dissolve crude material in 1M HCl (aq). The amine protonates (
), becoming water-soluble. -
Wash (Impurity Removal): Wash the aqueous layer with Diethyl Ether (
). Non-basic lipophilic impurities migrate to the ether; the product stays in water. -
Base Switch (Precipitation/Extraction): Basify the aqueous layer to pH 12 using 2M NaOH (keep cold to prevent ester hydrolysis). The amine deprotonates (
). -
Extraction: Extract immediately with Dichloromethane (DCM) (
). The neutral product migrates to the DCM. -
Drying: Dry DCM over
and concentrate.
Visualization: Solubility Decision Logic
The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis vs. Analysis vs. Storage).
Figure 1: Decision matrix for solvent selection based on operational requirements. Note the critical warning against storing in alcohols.
Critical Stability & Handling Notes
The "Tert-Butyl" Trap
While the tert-butyl group increases lipophilicity compared to a methyl ester, it introduces specific instability:
-
Acid Sensitivity: Do NOT use acidic solvents (e.g., acetic acid) for storage. Exposure to strong acids (TFA, HCl in Dioxane) will cleave the ester, yielding the free carboxylic acid (8-aminooctanoic acid) and isobutylene gas.
-
Transesterification: Avoid storing in Methanol or Ethanol for prolonged periods, especially if the solution is not pH neutral. The tert-butyl group can exchange with the solvent alkoxide.
Storage Recommendation
-
Format: Store as the HCl salt (solid) if possible for maximum stability.
-
Free Base Storage: If storing as a liquid/oil (free base), dissolve in Anhydrous DMSO to 100 mM and store at -20°C or -80°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13911851, Tert-butyl 8-aminooctanoate. Retrieved from [Link][3]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[4] University of Rhode Island, Open Access Dissertations.[4] (Foundational principles of amino acid chain length on solubility). Retrieved from [Link]
Sources
Tert-butyl 8-aminooctanoate stability and storage conditions
Stability Profiling, Storage Protocols, and Handling Best Practices
Executive Summary
Tert-butyl 8-aminooctanoate (CAS 102522-32-7) serves as a critical heterobifunctional linker in the synthesis of PROTACs, DNA-encoded libraries, and peptidomimetics. Its utility relies on the orthogonality between the acid-labile tert-butyl ester and the reactive primary amine.
However, this dual-functionality introduces competing instability vectors. The free base form is kinetically unstable in aerobic conditions due to rapid atmospheric CO₂ sequestration (carbamate formation) and oxidative degradation. Conversely, the ester moiety is robust against basic hydrolysis but highly sensitive to trace acidity.
Core Recommendation: Store as the Hydrochloride (HCl) salt whenever possible. If the free base is required, it must be stored at -20°C under an inert atmosphere (Argon/Nitrogen) .
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Parameter | Specification |
| Chemical Name | tert-Butyl 8-aminooctanoate |
| CAS Number | 102522-32-7 (Free Base) |
| Molecular Formula | C₁₂H₂₅NO₂ |
| Molecular Weight | 215.33 g/mol |
| Physical State | Colorless to pale yellow oil (Free Base) / White solid (HCl Salt) |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (Free Base) |
| pKa (Predicted) | ~10.5 (Amine), Ester is non-ionizable |
Stability Mechanisms: The "Why" Behind the Protocol
To preserve the integrity of Tert-butyl 8-aminooctanoate, one must understand the three primary degradation pathways.
A. The Carbon Dioxide Trap (Amine Instability)
The primary amine at the C8 position is a nucleophile. In the presence of atmospheric moisture and CO₂, it undergoes a reversible reaction to form a carbamic acid, which stabilizes as a carbamate salt. This effectively lowers the purity and alters stoichiometry in subsequent coupling reactions.
-
Risk Level:High (for Free Base).
-
Mitigation: Inert gas sparging and headspace blanketing.
B. Acid-Catalyzed Hydrolysis (Ester Instability)
The tert-butyl group provides steric bulk that makes the ester highly resistant to nucleophilic attack (e.g., hydroxide ions). However, it is designed to be acid-labile. Trace acids (from degrading solvents like chloroform or environmental exposure) protonate the carbonyl oxygen, leading to the ejection of the stable tert-butyl cation (which becomes isobutylene) and the free carboxylic acid.
-
Risk Level:Moderate (requires acid source).
-
Mitigation: Avoid protic solvents; store away from acid vapors.
C. Oxidative Deamination
While less rapid than CO₂ absorption, the primary amine can undergo slow oxidation to the imine or N-oxide species upon prolonged exposure to air and light.
Visualization: Degradation Pathways
The following diagram illustrates the competing degradation mechanisms that necessitate strict storage controls.
Figure 1: Mechanistic degradation pathways.[1][2] Note that CO₂ absorption is the fastest degradation vector for the free base.
Storage & Handling Protocols
Protocol A: Long-Term Storage (Recommended)
-
Form: Hydrochloride Salt (Solid).
-
Temperature: -20°C ± 5°C.
-
Container: Amber glass vial with Teflon-lined screw cap.
-
Atmosphere: Desiccated.[3]
-
Shelf Life: >2 Years.
-
Rationale: Protonating the amine blocks oxidation and CO₂ absorption. The salt lattice provides thermal stability.
Protocol B: Working with the Free Base (Liquid/Oil)
If your synthesis requires the free base, follow this strict "Argon Blanket" protocol.
-
Aliquot Immediately: Do not store large bulk volumes. Aliquot into single-use vials to minimize freeze-thaw cycles.
-
Inert Purge: Before closing any vial, gently stream dry Argon or Nitrogen into the headspace for 15–30 seconds.
-
Note: Argon is heavier than air and provides a better "blanket" than Nitrogen.
-
-
Seal: Parafilm over the cap is insufficient. Use a cap with a chemically resistant liner (PTFE).
-
Temperature: Store at -20°C.
-
Warning: If stored at 4°C, degradation is observable within 3–4 weeks via NMR.
-
Decision Logic for Researchers
Use this flow to determine the optimal handling strategy for your specific application.
Figure 2: Decision matrix for storage and handling based on chemical form and usage timeline.
Quality Control & Analytics
Before committing the reagent to a high-value synthesis (e.g., PROTAC assembly), verify purity using ¹H NMR (CDCl₃) .
Diagnostic Signals (Free Base):
-
δ ~1.44 ppm (Singlet, 9H): The tert-butyl group. Integration loss here indicates ester hydrolysis.[4]
-
δ ~2.68 ppm (Triplet, 2H): The
-methylene protons next to the amine ( ).-
Shift Alert: If this signal shifts downfield or broadens significantly, it indicates carbamate formation or salt formation.
-
-
δ ~2.20 ppm (Triplet, 2H): The
-methylene protons next to the ester ( ).
Purity Calculation: Compare the integration of the tert-butyl singlet (9H) to the amine-adjacent methylene (2H). A ratio deviation >5% suggests degradation.
References
-
Chemical Identity & Properties
-
Stability of Tert-Butyl Esters
-
Amine Degradation Mechanisms
Sources
The Architecture of Efficacy: A Technical Guide to PROTAC Linker Design
Part 1: The Strategic Importance of the Linker[1][2]
In the early days of targeted protein degradation (TPD), the linker was often viewed merely as a passive connector—a "bridge" to span the distance between the E3 ligase and the Protein of Interest (POI). This view is obsolete.
In modern PROTAC design, the linker is a functional scaffold . It determines the physicochemical properties (solubility, permeability), the thermodynamic stability of the ternary complex, and the precise spatial orientation required for ubiquitin transfer. A poorly designed linker can render high-affinity warheads useless, while an optimized linker can rescue weak ligands by inducing positive cooperativity.
The Mechanistic Core: The Ternary Complex
The efficacy of a PROTAC is not defined by binary binding affinity (
- (Positive Cooperativity): The linker facilitates de novo protein-protein interactions (PPIs) between the POI and E3, stabilizing the complex beyond the sum of its parts.
- (Negative Cooperativity): The linker causes steric clashes, destabilizing the complex.
Diagram 1: Mechanism of PROTAC-Mediated Ubiquitination
This diagram illustrates the spatial requirement for the linker to bridge the E3 Ligase and POI, enabling Ubiquitin transfer.
Caption: The linker (Yellow) acts as the structural architect, positioning the E3 Ligase (Blue) to transfer Ubiquitin (Green) to the POI (Red).
Part 2: Chemical Engineering of Linkers
The choice of linker chemistry is a trade-off between thermodynamic efficiency (ternary complex stability) and pharmacokinetic competence (permeability/solubility).
Comparative Analysis of Linker Classes
| Linker Class | Chemical Composition | Key Advantages | Major Limitations | Best Use Case |
| PEG (Polyethylene Glycol) | Repeating ethylene glycol units | High water solubility; "Chameleon" effect (folds in membranes).[3] | Oxidative metabolism liability; High TPSA can limit permeability if too long. | Initial screening; Improving solubility of greasy warheads. |
| Alkyl Chains | Linear Carbon chains | High membrane permeability; Synthetically simple. | Poor aqueous solubility; High lipophilicity (logP). | Intracellular targets requiring high passive diffusion. |
| Rigid Linkers | Piperazines, Piperidines, Alkynes | Reduces entropic penalty upon binding; Improves isoform selectivity. | Synthetic complexity; Requires precise structural modeling (less forgiving). | Optimizing selectivity (e.g., BRD4 vs BRD2). |
| Clickable Linkers | Triazoles (via CuAAC) | Rapid library synthesis; Metabolically stable. | Triazole ring can act as a hydrogen bond acceptor, altering physiochemistry. | High-throughput library generation. |
The "Chameleon" Effect and Permeability
A common misconception is that PROTACs violate Lipinski's Rule of 5 (Ro5) and therefore have poor permeability. While they are "Beyond Ro5" (bRo5), successful PROTACs often utilize PEG linkers to act as molecular chameleons [1].
-
In Aqueous Media: The hydrophilic PEG linker extends, maximizing solubility.[4]
-
In Lipid Bilayers: The linker collapses or forms intramolecular hydrogen bonds (IMHBs), shielding the polar surface area (PSA) and facilitating membrane passage.
Part 3: Experimental Protocol – Validating Linker Efficacy
To validate if a linker is functioning via cooperativity or merely passive bridging, one must characterize the Ternary Complex. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry gold standard for this.
Protocol: TR-FRET Ternary Complex Assay
Objective: Quantify the formation of the {POI:PROTAC:E3} complex and determine the cooperativity factor (
Materials:
-
Donor: Terbium (Tb)-labeled antibody targeting the E3 Ligase (e.g., Anti-His-Tb).
-
Acceptor: Fluorophore-labeled antibody targeting the POI (e.g., Anti-GST-d2).
-
Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% BSA (prevents non-specific binding), 0.05% Tween-20.
Step-by-Step Workflow:
-
Reagent Prep: Dilute E3 ligase and POI proteins to 2x final concentration in Assay Buffer.
-
Compound Addition: Dispense PROTACs (serial dilution, typically 10 µM to 0.1 nM) into a 384-well low-volume white plate (5 µL/well).
-
Protein Mix: Add 5 µL of the E3/POI protein mix to the wells.
-
Critical Step: Incubate for 15 minutes at Room Temperature (RT) to allow binary equilibrium.
-
-
Detection Mix: Add 10 µL of the Donor/Acceptor antibody mix.[5]
-
Equilibration: Incubate for 60–120 minutes at RT in the dark.
-
Why: Ternary complexes often have slow
rates; insufficient incubation leads to false negatives.
-
-
Read: Measure TR-FRET signal (Excitation: 340 nm; Emission: 620 nm [Donor] & 665 nm [Acceptor]).
-
Analysis: Plot the Ratio (665/620) against log[PROTAC]. Look for the "Hook Effect" (bell-shaped curve).
Diagram 2: TR-FRET Experimental Workflow
This diagram visualizes the sequential addition and signal generation process.
Caption: Step-by-step execution of the TR-FRET assay. Note the critical incubation times required for complex stabilization.
Part 4: Advanced Design Concepts
The "Hook Effect" (Autoinhibition)
In binary pharmacology, more drug is usually better. In PROTACs, this is false. At high concentrations, binary complexes (PROTAC:E3 and PROTAC:POI) saturate the system, preventing the formation of the productive ternary complex.
-
Implication: Linker design affects the width and amplitude of the bell curve. A highly cooperative linker (high
) will maintain ternary complex formation over a wider concentration window before the hook effect dominates [2].
Exit Vectors and Linker Attachment
The site where the linker attaches to the ligand (the "exit vector") is as critical as the linker itself.
-
Solvent Exposure: The attachment point must be solvent-exposed in the binary crystal structure.
-
Validation: Use "Linker Scanning" libraries where the linker is attached to different positions on the warhead to empirically determine the optimal trajectory.
References
-
Impact of Linker Composition on PROTAC Cell Permeability. Journal of Medicinal Chemistry. (2025). Retrieved from
-
Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Antitumor Therapy. (2020).[][7] Retrieved from
-
General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. (2021). Retrieved from
-
Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity. ACS Chemical Biology. (2021). Retrieved from
Sources
The Versatility of Tert-butyl 8-aminooctanoate: A Technical Guide for Advanced Organic Synthesis
In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the strategic use of bifunctional building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl 8-aminooctanoate has emerged as a highly versatile and valuable reagent. Its unique structure, featuring a terminal primary amine and a sterically hindered tert-butyl ester, offers a powerful combination of reactivity and stability, enabling chemists to introduce an eight-carbon aliphatic spacer with orthogonal handles for subsequent elaboration.
This technical guide provides an in-depth exploration of tert-butyl 8-aminooctanoate as a building block, moving beyond a simple recitation of facts to delve into the causal relationships that govern its synthesis, reactivity, and application. The insights provided herein are curated for researchers, scientists, and drug development professionals, aiming to empower them with the knowledge to effectively integrate this reagent into their synthetic strategies.
Core Attributes and Physicochemical Properties
Tert-butyl 8-aminooctanoate is a bifunctional molecule characterized by an unhindered primary amine and a carboxylic acid protected as a tert-butyl ester. This arrangement provides two key features: the nucleophilicity of the amine for reactions such as amidation and alkylation, and the stability of the tert-butyl ester to a wide range of reaction conditions, with the ability to be selectively deprotected under acidic conditions.[1][2] The long, flexible eight-carbon chain also imparts lipophilicity, which can be advantageous in modulating the solubility and pharmacokinetic properties of target molecules.[3]
A summary of its key physicochemical properties is presented below:
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅NO₂ | [4] |
| Molecular Weight | 215.33 g/mol | [4] |
| IUPAC Name | tert-butyl 8-aminooctanoate | [4] |
| CAS Number | 102522-32-7 | [4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | Not readily available | |
| Solubility | Miscible with ethanol and diethyl ether | [5] |
| pKa (amine) | ~10.6 (predicted) | |
| LogP | 2.5 (predicted) | [6] |
Synthesis of Tert-butyl 8-aminooctanoate: A Practical Protocol
Several methods exist for the synthesis of tert-butyl 8-aminooctanoate. A common and efficient laboratory-scale preparation involves the direct esterification of 8-aminooctanoic acid. A recently developed method by Ogasa et al. (2024) utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a powerful catalyst in tert-butyl acetate, which serves as both the solvent and the tert-butylating agent.[7] This method is advantageous due to its high yields and the avoidance of harsh acidic conditions that can be problematic with other methods.[2]
Below is a detailed, self-validating protocol for the synthesis of tert-butyl 8-aminooctanoate based on this modern approach.
Experimental Protocol: Synthesis of Tert-butyl 8-aminooctanoate
Materials:
-
8-aminooctanoic acid
-
tert-Butyl acetate (t-BuOAc)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add 8-aminooctanoic acid (1.0 eq).
-
Add tert-butyl acetate to the flask to create a suspension (approximately 0.1 M concentration of the amino acid).
-
With vigorous stirring, add bis(trifluoromethanesulfonyl)imide (1.1 eq) portion-wise at room temperature. The reaction mixture should become a clear solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure tert-butyl 8-aminooctanoate.
Rationale for Experimental Choices:
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH): This strong Brønsted acid protonates the carboxylic acid, making it a better electrophile for attack by tert-butyl acetate. Its high solubility in organic solvents and the non-nucleophilic nature of its conjugate base prevent side reactions.[7]
-
tert-Butyl acetate as reagent and solvent: This dual role simplifies the reaction setup and drives the equilibrium towards the product due to its high concentration.[7]
-
Aqueous bicarbonate quench: This step neutralizes the strong acid catalyst and any remaining unreacted carboxylic acid, facilitating the extraction of the desired ester into the organic phase.
-
Dichloromethane for extraction: Its polarity is well-suited for extracting the moderately polar product, and its low boiling point allows for easy removal.
Caption: Mechanism of Tf₂NH-catalyzed tert-butylation.
Key Applications in Organic Synthesis
The utility of tert-butyl 8-aminooctanoate spans several areas of organic synthesis, primarily driven by its bifunctional nature.
Linker in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[8] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component that influences the efficacy of the PROTAC.[9] Tert-butyl 8-aminooctanoate is an excellent precursor for the synthesis of alkyl linkers in PROTACs. The primary amine can be readily acylated with a ligand for either the target protein or the E3 ligase, while the tert-butyl ester can be deprotected to reveal a carboxylic acid for coupling to the other ligand. The eight-carbon chain provides flexibility and length, which are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[9]
Caption: General workflow for PROTAC synthesis.
Building Block in Solid-Phase Peptide Synthesis (SPPS)
Precursor for Drug Delivery Systems
The amphiphilic nature of molecules derived from tert-butyl 8-aminooctanoate makes them interesting candidates for the development of drug delivery systems.[12] The lipophilic alkyl chain can facilitate the encapsulation of hydrophobic drugs, while the terminal functional groups (after deprotection and further modification) can be used to attach targeting moieties or to modulate the overall solubility and release profile of the drug carrier.
The Chemistry of Deprotection: A Mechanistic Perspective
The selective removal of the tert-butyl ester is a cornerstone of its utility. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), often in dichloromethane as a solvent.[13]
The mechanism proceeds through the protonation of the ester oxygen, followed by the loss of the stable tert-butyl cation to form the carboxylic acid and isobutylene.[14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. CN109331871B - Synthesis method of peroxycarboxylic acid tert-butyl/amyl ester - Google Patents [patents.google.com]
- 4. tert-Butyl 8-aminooctanoate | C12H25NO2 | CID 13911851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 6. Tert-butyl 8-hydroxyoctanoate | C12H24O3 | CID 17854069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. The Nanocarrier LandscapeEvaluating Key Drug Delivery Vehicles and Their Capabilities: A Translational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
using Tert-butyl 8-aminooctanoate in PROTAC synthesis protocol
Application Note: Strategic Integration of Tert-butyl 8-aminooctanoate in PROTAC Linkerology
Executive Summary
This guide details the synthetic utility of tert-butyl 8-aminooctanoate as a heterobifunctional linker precursor in the construction of Proteolysis Targeting Chimeras (PROTACs). Unlike hydrophilic PEG linkers, this C8-alkyl linker provides a hydrophobic spacer (~10–12 Å) capable of influencing ternary complex cooperativity and improving cell permeability in specific degrader classes. This protocol outlines a convergent synthesis strategy, capitalizing on the orthogonal reactivity of the free primary amine and the acid-labile tert-butyl ester to assemble high-purity degraders.
Strategic Rationale & "Linkerology"
In PROTAC design, the linker is not merely a connector; it is a thermodynamic lever. The choice of tert-butyl 8-aminooctanoate is driven by three specific requirements:
-
Hydrophobic Masking: Alkyl chains often improve the passive permeability of PROTACs compared to PEG chains, which can suffer from high topological polar surface area (TPSA).
-
Conformational Restraint: The linear alkyl chain is semi-rigid compared to the entropic freedom of PEG, potentially stabilizing productive ternary complexes between the Protein of Interest (POI) and E3 ligase (e.g., VHL or CRBN).
-
Orthogonal Assembly: The molecule possesses a "masked" electrophile (ester) and a free nucleophile (amine), allowing for a controlled, stepwise assembly without the risk of polymerization.
Chemical Profile
| Property | Specification |
| Compound Name | tert-butyl 8-aminooctanoate |
| Formula | C₁₂H₂₅NO₂ |
| Molecular Weight | 215.34 g/mol |
| Linker Length (Extended) | ~11.5 Å (approx. 9 atoms between functional termini) |
| Solubility | Soluble in DCM, DMF, DMSO; Low solubility in water |
| Purity Requirement | >95% (Essential to prevent truncated PROTAC byproducts) |
Experimental Workflow: The "Amine-First" Strategy
This protocol follows an "Amine-First" approach. We first couple the free amine of the linker to a Carboxylic Acid-containing Ligand (Ligand A), then deprotect the ester to couple the second Amine-containing Ligand (Ligand B).
Phase 1: Nucleophilic Coupling to Ligand A (POI Warhead or E3 Binder)
Objective: Attach the linker to the first ligand via an amide bond.
Reagents:
-
Ligand A (containing -COOH) [1.0 equiv]
-
tert-butyl 8-aminooctanoate [1.1 equiv]
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) [1.2 equiv]
-
DIPEA (N,N-Diisopropylethylamine) [3.0 equiv]
-
Solvent: Anhydrous DMF or DMSO.
Protocol:
-
Activation: Dissolve Ligand A in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes. Add HATU and stir for 10 minutes at room temperature (RT) to form the activated ester.
-
Expert Insight: Pre-activation prevents the linker's amine from reacting with HATU directly, reducing guanidinium byproducts.
-
-
Coupling: Add tert-butyl 8-aminooctanoate (dissolved in minimal DMF) dropwise to the reaction mixture.
-
Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS.[1]
-
Self-Validation: Look for the mass shift:
.
-
-
Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (aq) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient). The tert-butyl group makes this intermediate lipophilic, aiding separation from polar impurities.
Phase 2: Acidolytic Deprotection (Unmasking the Electrophile)
Objective: Hydrolyze the tert-butyl ester to generate the free carboxylic acid.
Reagents:
-
Trifluoroacetic Acid (TFA)[2]
-
Dichloromethane (DCM)
-
Triethylsilane (TES) [Scavenger, optional but recommended]
Protocol:
-
Dissolution: Dissolve the Phase 1 intermediate in DCM (0.05 M).
-
Acidification: Add TFA to create a 1:1 DCM:TFA ratio.
-
Expert Insight: If the molecule contains electron-rich aromatic rings (e.g., indoles in the ligand), add 2.5% Triethylsilane (TES) to scavenge the generated tert-butyl carbocations and prevent alkylation of the ligand.
-
-
Reaction: Stir at RT for 1–2 hours.
-
Monitoring: LCMS must show the loss of the tert-butyl group (-56 Da; loss of isobutylene).
-
Workup (Critical): Concentrate in vacuo. Co-evaporate with Toluene (3x) or DCM (3x) to remove residual TFA.
-
Why? Residual TFA will protonate the amine in Phase 3, killing the coupling efficiency.
-
Phase 3: Electrophilic Coupling to Ligand B
Objective: Final assembly of the PROTAC.
Reagents:
-
Deprotected Intermediate (from Phase 2) [1.0 equiv]
-
Ligand B (containing -NH2) [1.0 equiv]
-
PyBOP or COMU [1.1 equiv] (Alternative coupling agents reduce epimerization risk if Ligand B is chiral)
-
DIPEA [4-5 equiv] (Extra base needed to neutralize residual TFA salts)
Protocol:
-
Neutralization: Dissolve the Deprotected Intermediate in DMF. Add DIPEA and check pH (wet pH paper) to ensure basicity (pH > 8).
-
Coupling: Add the coupling agent (e.g., PyBOP). Stir for 5 mins. Add Ligand B.
-
Reaction: Stir at RT for 4–16 hours.
-
Final Validation: LCMS should show the final PROTAC mass.
-
Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Visualization of Synthetic Logic
The following diagram illustrates the convergent workflow and decision gates.
Caption: Figure 1. Convergent synthesis workflow for alkyl-linked PROTACs using tert-butyl 8-aminooctanoate. Critical Quality Control (QC) points are highlighted to ensure intermediate validity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Linker amine reacting with itself (unlikely due to ester protection) or hydrolysis of active ester. | Ensure DMF is anhydrous. Increase HATU activation time before adding the linker. |
| Incomplete Deprotection | TFA concentration too low or reaction time too short. | Increase TFA to 50% v/v. If tBu is stubborn, heat to 35°C (caution). |
| "Stuck" Phase 3 Coupling | Residual TFA forming salt with amine; pH too low. | Check pH of reaction mixture. Add DIPEA until basic. Switch to stronger coupling agent (e.g., HATU) if PyBOP fails. |
| Poor Solubility | C8 alkyl chain is hydrophobic. | Use DMSO/DMF mixtures. If final PROTAC precipitates in aqueous media, consider switching to a PEG-based linker for the next iteration. |
References
-
Beshiri, M. L., et al. "The PROTAC linkerology: Current strategies and future perspectives." MedChemComm, 2020.
- Context: Discusses the impact of linker length (C8 vs PEG)
-
Maple, H. J., et al. "Automated chemical synthesis of PROTACs." Bioorganic & Medicinal Chemistry Letters, 2019.
- Context: Provides standard protocols for amide coupling and deprotection in PROTAC assembly.
-
Cyrus, K., et al. "Impact of linker length on the activity of PROTACs."[3][4] Molecular BioSystems, 2011.
- Context: Foundational paper establishing the "Goldilocks" zone for linker length (approx 12-16 atoms)
-
Wurz, R. P., et al. "A 'Click Chemistry' Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry, 2018.
- Context: Although focused on click chemistry, this paper details the handling of tert-butyl ester intermedi
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note & Protocol: A Step-by-Step Guide to Solid-Phase Peptide Synthesis with Tert-butyl 8-aminooctanoate
Abstract
Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone technology for the creation of custom peptides for research, therapeutic, and diagnostic applications.[1][2] The incorporation of non-proteinogenic amino acids, linkers, and spacers is a critical strategy for modulating the pharmacological properties of peptide-based drugs, such as stability and half-life.[3] This guide provides a detailed, step-by-step protocol for the successful incorporation of Tert-butyl 8-aminooctanoate, a versatile aliphatic linker, into a peptide sequence using standard Fmoc/tBu chemistry. We delve into the rationale behind each step, from resin preparation to final cleavage, offering field-proven insights to ensure a high-purity final product. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic chemistry.
Introduction: The Rationale for Aliphatic Linkers in SPPS
Standard Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of protected amino acids to a growing chain immobilized on a solid support.[2] The versatility of SPPS is greatly expanded by the inclusion of non-standard building blocks.[3][4] Tert-butyl 8-aminooctanoate, an ω-amino acid, serves as an excellent flexible, hydrophobic spacer. Its incorporation can be strategic for several reasons:
-
Modulating Pharmacokinetics: Introducing a flexible aliphatic chain can alter a peptide's solubility, aggregation propensity, and interaction with plasma proteins.
-
Linker for Conjugation: It can act as a spacer between a peptide and a conjugated moiety (e.g., a dye, drug, or targeting ligand), ensuring that the function of each component is not sterically hindered.
-
Structural Probes: Used to systematically probe distance-dependent interactions within a peptide's structure or between a peptide and its receptor.
The building block used in this protocol is Fmoc-8-aminooctanoic acid , where the N-terminus is protected by the base-labile Fmoc group.[5] The C-terminus of the final peptide will be a carboxylic acid, achieved using a 2-chlorotrityl chloride resin. The tert-butyl ester mentioned in the topic is a common protecting group for carboxylic acids; however, for incorporation into the backbone via SPPS, the carboxylic acid must be free to be activated. The "Tert-butyl 8-aminooctanoate" itself is not directly used in the coupling step. Instead, the N-terminally protected version, Fmoc-8-Aoc-OH, is the correct reagent.
The Core Chemistry: Fmoc/tBu Solid-Phase Peptide Synthesis
Fmoc-SPPS is defined by its use of two orthogonal protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the Nα-amine and acid-labile groups (like tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc)) for amino acid side chains.[6][7] This orthogonality is the key to its success, allowing for selective deprotection at each stage of the synthesis.
The synthesis cycle consists of two primary steps repeated for each amino acid addition:
-
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a weak base, typically a solution of piperidine in DMF, to expose a free primary or secondary amine.
-
Coupling: The next Fmoc-protected amino acid is activated and reacted with the newly exposed amine to form a peptide bond.[8]
This cycle is repeated until the desired sequence is assembled. The final step involves treatment with a strong acid, typically Trifluoroacetic Acid (TFA), to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[9]
Materials and Reagents
Proper preparation and quality of reagents are paramount for successful synthesis.
| Category | Item | Grade/Specification | Supplier Example |
| Solid Support | 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB, ~1.0-1.6 mmol/g | Sigma-Aldrich, Bachem |
| Amino Acids | Standard Fmoc-AA(PG)-OH | Synthesis Grade | Gyros Protein Technologies, ChemPep |
| Fmoc-8-aminooctanoic acid | ≥98.0% (HPLC) | Sigma-Aldrich (47998) | |
| Solvents | N,N-Dimethylformamide (DMF) | Amine-free, Peptide Synthesis Grade | Thermo Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | VWR | |
| Diethyl ether | Anhydrous | MilliporeSigma | |
| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | ≥99.5% | AAPPTec, Bachem |
| HOBt (1-Hydroxybenzotriazole) | Anhydrous | Chem-Impex | |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich | |
| Deprotection | Piperidine | Anhydrous, >99.5% | Sigma-Aldrich |
| Cleavage | Trifluoroacetic acid (TFA) | Reagent Grade, >99% | Thermo Fisher Scientific |
| Triisopropylsilane (TIS) | 98% | Alfa Aesar | |
| Water | Deionized, 18 MΩ·cm | In-house | |
| Monitoring | Ninhydrin | ACS Reagent | Sigma-Aldrich (Kaiser Test Kit)[10] |
Detailed Step-by-Step Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Phase 1: Resin Preparation and First Residue Loading
Scientist's Note: 2-Chlorotrityl chloride resin is chosen for its acid sensitivity, allowing the final peptide to be cleaved with its side-chain protecting groups intact if needed, and minimizing racemization during the loading of the first amino acid.
-
Resin Swelling:
-
Place 100 mg of 2-chlorotrityl chloride resin (~0.1 mmol) into a fritted peptide synthesis vessel.
-
Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
-
-
First Amino Acid Loading (Example: Fmoc-Gly-OH):
-
Dissolve Fmoc-Gly-OH (0.2 mmol, 2 eq) and DIPEA (0.4 mmol, 4 eq) in 3 mL of DCM.
-
Add the solution to the swollen resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To cap any remaining reactive trityl chloride sites, add 0.5 mL of methanol and agitate for 15 minutes.
-
Drain the vessel and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum for initial weight determination.
-
Phase 2: The SPPS Elongation Cycle
This cycle is repeated for each amino acid, including the crucial step of incorporating Fmoc-8-aminooctanoic acid.
-
Fmoc Deprotection:
-
Swell the peptide-resin in 5 mL of DMF for 10 minutes. Drain.
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes. Drain.
-
Add a fresh 5 mL of 20% piperidine in DMF.
-
Agitate for 10-15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
-
Coupling (Standard Amino Acid or Fmoc-8-aminooctanoic acid):
-
Activation Solution: In a separate vial, pre-activate the incoming amino acid. Dissolve Fmoc-AA-OH or Fmoc-8-aminooctanoic acid (0.3 mmol, 3 eq), HBTU (0.29 mmol, 2.9 eq), HOBt (0.3 mmol, 3 eq), and DIPEA (0.6 mmol, 6 eq) in 3 mL of DMF. Let stand for 2-5 minutes.
-
Rationale: HBTU, in the presence of a base (DIPEA), reacts with the carboxylic acid to form a highly reactive intermediate.[11] HOBt is included as an additive to suppress racemization and improve coupling efficiency by forming an active ester.[12][13]
-
Coupling Reaction: Add the activation solution to the deprotected peptide-resin.
-
Agitate for 45-90 minutes at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
-
Monitoring the Coupling Reaction (Kaiser Test):
-
Trustworthiness: This step is critical for ensuring the protocol is self-validating. A positive Kaiser test (blue beads) indicates incomplete coupling and the need for a recoupling step.[14]
-
Procedure:
-
Phase 3: Final Cleavage and Peptide Precipitation
Scientist's Note: The cleavage cocktail contains "scavengers" to quench reactive carbocations that are liberated from the side-chain protecting groups and the resin linker during acidolysis.[9] TIS is a highly effective scavenger for trityl and other t-butyl based cations.
-
Final Fmoc Deprotection: Perform the deprotection step (Phase 2, Step 1) on the final N-terminal residue.[18] Wash thoroughly with DMF, then DCM, and dry the resin under vacuum.
-
Cleavage from Resin:
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. (CAUTION: Work in a certified fume hood. TFA is highly corrosive).
-
Add 5 mL of the cleavage cocktail to the dry peptide-resin in the reaction vessel.
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the solution away from the resin beads into a clean 50 mL centrifuge tube.
-
Wash the resin beads twice with 1 mL of fresh TFA and combine the filtrates.[19]
-
-
Peptide Precipitation:
-
Add the TFA filtrate dropwise to a separate 50 mL tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube (e.g., 3000 x g for 5 minutes) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold ether, centrifuging each time.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Post-Synthesis: Purification and Analysis
The crude peptide obtained is rarely pure enough for biological applications.
-
Purification: The standard method is reverse-phase high-performance liquid chromatography (RP-HPLC), typically using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: The identity and purity of the final peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or LC-MS) to verify the correct molecular weight, and by analytical HPLC to assess purity.
Troubleshooting Common Issues
| Problem | Likely Cause | Solution / Prevention |
| Positive Kaiser test after coupling | Incomplete reaction due to steric hindrance or peptide aggregation. | Double-couple: repeat the coupling step with a fresh solution. Use a more potent coupling agent like HATU. Perform the coupling at a slightly elevated temperature (e.g., 40°C). |
| Low final peptide yield | Incomplete coupling at one or more steps (deletion sequences). Premature cleavage from the resin. Diketopiperazine formation at the dipeptide stage.[16] | Ensure complete coupling at every step using the Kaiser test. Use a more stable resin linker if side reactions are suspected. Couple the third amino acid quickly after deprotecting the second. |
| Extra peaks in Mass Spec | Deletion sequences. Incomplete removal of protecting groups. Side reactions from scavengers. | Use fresh, high-quality reagents. Ensure sufficient cleavage time (2-3 hours). Use an appropriate scavenger cocktail for the amino acids in your sequence.[20] |
References
- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry.
- Aapptec Peptides. (n.d.). Cleavage from Wang Resin.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
- PMC - NIH. (n.d.). Incorporation of non-proteinogenic amino acids in class I and II lantibiotics.
-
Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359-3363. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Sigma-Aldrich. (n.d.). Fmoc-8-Aoc-OH.
- ResearchGate. (n.d.). Different strategies of non-proteogenic amino acids incorporation to....
- Sigma-Aldrich. (n.d.). Kaiser test kit.
- ResearchGate. (n.d.). Examining tert‐butyl L‐amino for peptide bond formation.
- Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- CDN. (n.d.). Peptide Cleavage from Resin Protocol.
- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- ACS Publications. (2026, January 26). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
-
Arano, Y., et al. (1997). Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis. Bioconjugate Chemistry, 8(3), 442-6. [Link]
- Aapptec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ChemicalBook. (n.d.). 8-Aminooctanoic acid synthesis.
- Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- Google Patents. (n.d.). WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Fiveable. (n.d.). Kaiser Test Definition - Organic Chemistry Key Term.
- Chem-Impex. (n.d.). Fmoc-8-aminocaprylic acid.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Muttenthaler, M., et al. (2021). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Peptide synthesis and applications. [Link]
- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- ChemBK. (2024, April 9). 8-(fmoc-amino)octanoic acid.
- ResearchGate. (n.d.). Synthesis of 8-aminooctanoic acid from oleic acid.
Sources
- 1. bachem.com [bachem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. researchgate.net [researchgate.net]
- 4. Incorporation of non-proteinogenic amino acids in class I and II lantibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. chempep.com [chempep.com]
- 17. fiveable.me [fiveable.me]
- 18. peptide.com [peptide.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. peptide.com [peptide.com]
Precision Analytics for Lipid Linkers: Characterization of Tert-butyl 8-aminooctanoate
[1]
Introduction & Application Context
Tert-butyl 8-aminooctanoate (CAS: 142253-56-3 / 102522-32-7) is a critical intermediate "scaffold" molecule used in the synthesis of ionizable lipids, most notably SM-102 (used in the Moderna COVID-19 vaccine) and ALC-0315 .[] Its structural integrity directly dictates the efficacy of the final Lipid Nanoparticle (LNP) delivery system.
The molecule presents a unique analytical paradox:
-
Criticality: High purity is required to prevent lipid tail heterogeneity in the final LNP.
-
Invisibility: It lacks a chromophore (benzene ring or conjugated
-system), rendering standard UV-Vis detection (254 nm) ineffective.[] -
Fragility: The tert-butyl ester is acid-labile, requiring careful handling to prevent premature hydrolysis to 8-aminooctanoic acid.[]
This guide details a multi-modal analytical strategy combining NMR (Identity), HPLC-CAD (Purity), and Non-Aqueous Titration (Assay).[]
Analytical Workflow Overview
Figure 1: Integrated analytical workflow ensuring identity, content (assay), and purity before downstream synthesis.
Structural Identity: 1H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary method for structural validation. It definitively distinguishes the intact ester from hydrolysis products.
Protocol: 1H-NMR Setup
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Chloroform-d (
) with 0.05% TMS (Tetramethylsilane) as internal standard.[]-
Note:
is preferred over DMSO- to prevent amine proton exchange broadening and to clearly resolve the lipid chain.[]
-
-
Concentration: ~10-15 mg sample in 0.6 mL solvent.
-
Parameters:
-
Pulse angle: 30°.
-
Relaxation delay (D1): 1.0 s (sufficient for aliphatic protons).
-
Scans: 16–32.
-
Data Interpretation & Expected Shifts
The structure
| Position | Moiety | Chemical Shift ( | Multiplicity | Integration | Diagnostic Value |
| A | 1.44 | Singlet (s) | 9H | Critical: Confirms intact tert-butyl ester.[] Loss indicates hydrolysis. | |
| B | 2.68 | Triplet (t) | 2H | Confirms amine integrity.[] Shifts downfield if protonated/salt. | |
| C | 2.20 | Triplet (t) | 2H | Alpha-methylene to carbonyl.[] | |
| D | Bulk | 1.25 – 1.60 | Multiplet (m) | 10H | Lipid chain backbone.[] |
| E | 1.1 – 1.8 | Broad (br) | 2H | Variable; often overlaps with alkyl chain.[] |
Pass/Fail Criteria:
-
The integration ratio of the tert-butyl singlet (1.44 ppm) to the alpha-methylene triplet (2.20 ppm) must be 9:2 (± 5%) .[]
-
Absence of a triplet at ~2.35 ppm (which would indicate the free acid form, 8-aminooctanoic acid).[]
Purity Profiling: HPLC with Charged Aerosol Detection (CAD)
Since Tert-butyl 8-aminooctanoate lacks UV absorbance, Charged Aerosol Detection (CAD) is mandatory.[] CAD provides a "universal" response independent of chemical structure, ideal for lipids.
Mechanism of Action
-
Nebulization: Eluent is sprayed into droplets.
-
Drying: Mobile phase evaporates, leaving analyte particles.
-
Charging: Particles collide with ionized nitrogen (
). -
Detection: Charge is measured by an electrometer.
Protocol: HPLC-CAD Method
-
System: UHPLC with Corona Veo or Vanquish CAD.
-
Column: C18 Charged Surface Hybrid (e.g., Waters XBridge C18 or equivalent).
-
Dimensions: 150 mm x 3.0 mm, 3.5 µm.
-
Why: Standard C18 retains the hydrophobic tail; "Charged Surface" helps peak shape for basic amines.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: Do NOT use non-volatile buffers (Phosphate) as they will clog the CAD. Formic acid keeps the amine protonated (
) for better solubility and peak shape.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 40°C.
Gradient Table[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Injection hold |
| 15.0 | 95 | Linear Gradient (Elution of Main Peak) |
| 18.0 | 95 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End |
CAD Specific Settings
-
Evaporation Temp: 35°C (Low temp prevents evaporation of the semi-volatile amine).
-
Power Function: 1.0 (Linearity adjustment).
-
Data Collection Rate: 10 Hz.
Impurity Logic Diagram
Figure 2: Separation logic.[] The free acid elutes early due to high polarity; the ester is retained longer.
Quantitative Assay: Non-Aqueous Titration
While HPLC-CAD determines purity (% area), it is not absolute.[] Potentiometric titration is the "Gold Standard" for determining the absolute assay (purity by weight) of the amine.
Principle
The primary amine acts as a weak base. In a non-aqueous solvent (Glacial Acetic Acid), its basicity is enhanced, allowing sharp endpoint detection using Perchloric Acid (
Protocol
-
Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.
-
Standardization: Standardize against Potassium Hydrogen Phthalate (KHP).[3]
-
-
Solvent: 50 mL Glacial Acetic Acid.
-
Electrode: Glass pH electrode with LiCl/Ethanol electrolyte (Standard aqueous electrodes will drift/clog).
-
Procedure:
-
Weigh accurately ~150 mg of Tert-butyl 8-aminooctanoate.[]
-
Dissolve in 50 mL Glacial Acetic Acid.
-
Titrate potentiometrically to the inflection point.
-
-
Calculation:
[]- : Volume of titrant (mL)
- : Normality of titrant
- : Molecular Weight (215.33 g/mol )[][4]
- : Sample weight (g)
References
-
Moderna Therapeutics. (2017). Lipid Nanoparticles for mRNA Delivery.[5][6][7] Patent WO2017075531A1. (Describes the use of amino-ester lipids in SM-102 synthesis). Link
-
Thermo Fisher Scientific. (2011).[8] Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection.[8] Application Note 20703. (Validates CAD for amino-species without chromophores). Link
-
Metrohm. (2020). Nonaqueous titration of weak bases with perchloric acid.[2] Application Note. (Standard protocol for amine assay). Link
-
PubChem. (2025).[4] Tert-butyl 8-aminooctanoate Compound Summary. National Library of Medicine. Link
-
Górecki, T., et al. (2006).[8] Universal Response in Liquid Chromatography Using Charged Aerosol Detection.[8] Analytical Chemistry, 78(9), 3186–3192. (Foundational theory for CAD linearity). Link[]
Sources
- 2. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 3. xylemanalytics.com [xylemanalytics.com]
- 4. tert-Butyl 8-aminooctanoate | C12H25NO2 | CID 13911851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is SM-102? | BroadPharm [broadpharm.com]
- 6. T cells Targeted SM102 LNP-EGFP mRNA (m1Ψ) - Creative Biolabs [creative-biolabs.com]
- 7. SM-102 - Wikipedia [en.wikipedia.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Strategic Implementation of Tert-butyl 8-aminooctanoate in PROTAC® Linker Design
Executive Summary
In the engineering of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge; it is a thermodynamic governor that dictates the stability of the ternary complex (POI-PROTAC-E3). Tert-butyl 8-aminooctanoate represents a critical "linker precursor" for introducing a hydrophobic C8 alkyl chain into degraders. Unlike hydrophilic PEG linkers, this alkyl scaffold enhances cell permeability and offers a semi-rigid geometry that can stabilize cooperativity between the E3 ligase and the Protein of Interest (POI).
This guide details the strategic application of Tert-butyl 8-aminooctanoate, moving beyond basic synthesis to the logic of linker design, orthogonal deprotection strategies, and purification protocols necessary for high-purity degrader libraries.
Technical Profile & Strategic Rationale
Chemical Identity[1]
-
Structure:
-
Functional Role: Heterobifunctional Linker Precursor
-
Key Features:
-
Primary Amine: Nucleophilic handle for immediate conjugation to activated esters (NHS) or carboxylic acids.
-
Tert-butyl Ester: Acid-labile protecting group masking the C-terminus.
-
Octyl Chain (C8): Provides ~10-12 Å separation, a "sweet spot" for many E3-POI interfaces (e.g., CRBN/BRD4 systems).
-
Why Choose an Alkyl C8 Linker?
While PEG linkers improve solubility, they often suffer from high conformational entropy, which can reduce the free energy gain (
| Feature | PEG Linkers | Alkyl Linkers (e.g., C8) | Impact on TPD |
| Lipophilicity | Low (Hydrophilic) | High (Lipophilic) | Alkyl chains often improve membrane permeability (LogP). |
| Entropy | High (Floppy) | Moderate (Semi-rigid) | Alkyl chains can reduce the entropic penalty of binding. |
| Metabolism | Oxidative degradation | Stable | Alkyl chains are generally resistant to rapid cytosolic hydrolysis. |
Application Scientist Insight: Use Tert-butyl 8-aminooctanoate when your initial PEG-based PROTACs show poor cellular activity despite good biochemical binding. The shift to a lipophilic alkyl linker often drives the molecule through the cell membrane.
Experimental Workflow: Divergent Synthesis
The utility of Tert-butyl 8-aminooctanoate lies in its orthogonal protection . The amine is free, while the acid is masked as a tert-butyl ester. This dictates a specific assembly order: Amine First, Acid Second .
Synthesis Logic Diagram
Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the amino-ester linker.
Detailed Protocols
Protocol A: Step 1 - Amide Coupling (Amine Ligation)
Objective: Attach the linker to Ligand A (typically the E3 ligase binder, e.g., Pomalidomide-COOH).
Reagents:
-
Ligand A-COOH (1.0 equiv)
-
Tert-butyl 8-aminooctanoate (1.1 equiv)[1]
-
HATU (1.2 equiv)[4]
-
DIPEA (3.0 equiv)[4]
-
Solvent: Anhydrous DMF or DMSO
Procedure:
-
Dissolve Ligand A-COOH in anhydrous DMF (0.1 M concentration).
-
Add DIPEA and stir for 5 minutes to activate the carboxylate.
-
Add HATU. The solution may turn yellow/orange. Stir for 10 minutes to form the activated ester.
-
Add Tert-butyl 8-aminooctanoate .
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for Mass = Ligand + Linker).
-
Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), saturated NaHCO3, and Brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/Ethyl Acetate or DCM/MeOH).
Critical Checkpoint: Ensure the tert-butyl group is intact. Do not use acidic workup conditions yet.
Protocol B: Step 2 - Chemoselective Deprotection
Objective: Remove the tert-butyl ester to reveal the carboxylic acid without degrading the newly formed amide bond.
Reagents:
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Triethylsilane (TES) - Optional scavenger
Procedure:
-
Dissolve the Intermediate from Step 1 in DCM (0.1 M).
-
Method 1 (Standard): Add TFA to a final concentration of 20-50% v/v.
-
Note: If the molecule contains electron-rich aromatic rings (e.g., indoles), add 2.5% TES to scavenge tert-butyl cations.
-
-
Method 2 (Sensitive Substrates): Use 4M HCl in Dioxane (5-10 equiv) at RT. This is milder than neat TFA.
-
Stir for 1–3 hours. Monitor by LC-MS for the loss of the tert-butyl group (-56 Da mass shift).
-
Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene 3x to remove residual TFA.
-
Result: You now have the free acid form of the Linker-Ligand conjugate.
Protocol C: Step 3 - Final Assembly
Objective: React the revealed acid with Ligand B (POI binder) containing a free amine.
Procedure:
-
Dissolve the deprotected Intermediate (Acid) in DMF.
-
Add DIPEA (3-5 equiv). Note: Ensure enough base is added to neutralize any residual TFA salts from the previous step.
-
Add HATU (1.1 equiv).
-
Add Ligand B-NH2 (1.0 equiv).
-
Stir at RT for 4–16 hours.
-
Purification: Final PROTACs are typically purified via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).
Mechanism of Action: The Cooperativity Factor
The choice of an 8-carbon alkyl chain is rarely random. It is often used to probe the "Goldilocks Zone" of ternary complex formation.
Figure 2: The C8 linker facilitates the proximity necessary for ubiquitin transfer. The semi-rigid nature of the alkyl chain can enforce specific PPIs that flexible PEG chains might miss.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Steric hindrance on Ligand A carboxylate. | Switch coupling reagent to COMU or PyBOP . Increase temperature to 40°C. |
| Incomplete Deprotection | TFA concentration too low or reaction time too short. | Increase TFA to 50% in DCM. If t-butyl is stubborn, use neat TFA for 30 min. |
| Side Reactions (t-butyl cation) | Tert-butyl cation attacking electron-rich rings. | Add Triethylsilane (TES) or Triisopropylsilane (TIPS) as a scavenger during deprotection. |
| Poor Solubility | C8 chain increases lipophilicity significantly. | Use DMSO/THF mixtures for reactions. For final purification, use a gradient starting at 50% ACN. |
References
-
Sun, X., et al. (2019).[5] "PROTACs: great opportunities for academia and industry."[5] Signal Transduction and Targeted Therapy. Link
-
Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems. Link
-
Troup, R. I., et al. (2020).[5] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link
-
Steinebach, C., et al. (2018). "Orally Bioavailable CDK9/2 PROTACs with Reduced Nitrogen High-Energy Compounds." Journal of Medicinal Chemistry. (Demonstrates alkyl linker utility). Link
Sources
- 1. tert-Butyl 8-aminooctanoate | C12H25NO2 | CID 13911851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Tert-butyl 8-aminooctanoate (C12H25NO2) [pubchemlite.lcsb.uni.lu]
- 3. Buy Tert-butyl 8-aminooctanoate | 102522-32-7 [smolecule.com]
- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biochempeg.com [biochempeg.com]
Application Notes and Protocols: Tert-butyl 8-aminooctanoate Hydrochloride in Aqueous Solutions for Biological Assays
Introduction: A Versatile Bifunctional Linker for Biological Applications
Tert-butyl 8-aminooctanoate hydrochloride is a bifunctional molecule of significant interest to researchers in drug development and chemical biology. Its structure, featuring a primary amine and a protected carboxylic acid, makes it a valuable building block for a variety of biological applications. The terminal primary amine offers a reactive handle for conjugation to biomolecules or surfaces, while the tert-butyl ester provides a stable, yet selectively cleavable, protecting group for the carboxylic acid. This dual functionality allows for sequential and controlled chemical modifications, a critical aspect in the design of complex bioconjugates, drug delivery systems, and customized assay components.
This guide provides an in-depth exploration of the practical considerations and methodologies for the effective use of tert-butyl 8-aminooctanoate hydrochloride in aqueous solutions for biological assays. We will delve into its physicochemical properties, provide detailed protocols for solution preparation and stability assessment, and present exemplary workflows for its application in bioconjugation and cell-based assays.
Physicochemical Properties and Handling
Understanding the fundamental properties of tert-butyl 8-aminooctanoate hydrochloride is paramount for its successful application.
Molecular Structure and Properties:
-
Molecular Formula: C₁₂H₂₆ClNO₂
-
Molecular Weight: 251.80 g/mol
-
Structure:
-
An eight-carbon aliphatic chain provides a flexible spacer.
-
A terminal primary amine (pKa ≈ 10-11) that is protonated at physiological pH.
-
A tert-butyl ester protecting the carboxylic acid.
-
Solubility:
Stability in Aqueous Solutions:
The stability of the tert-butyl ester group is a critical consideration. Tert-butyl esters are known to be stable under neutral and mildly basic conditions at room temperature. However, they are susceptible to hydrolysis under acidic or strongly basic conditions, a reaction that is accelerated by increased temperature.[2] The hydrolysis of tert-butyl esters at neutral pH is generally slow, with a reported half-life of approximately 5 days for a similar compound, tert-butyl formate.[3] This suggests that for most standard biological assays conducted at or near physiological pH (7.2-7.4) and 37°C, the compound will remain sufficiently stable over the course of the experiment.
Table 1: Stability Profile of Tert-butyl Esters in Aqueous Solutions
| pH Range | Condition | Stability | Causality |
| < 4 | Room Temp | Low | Acid-catalyzed hydrolysis of the ester. |
| 4 - 8 | Room Temp | High | The ester is relatively stable at neutral pH. |
| > 8 | Room Temp | Moderate | Base-catalyzed hydrolysis can occur. |
| Any | Elevated Temp (>40°C) | Decreased | Increased temperature accelerates hydrolysis across all pH ranges. |
Storage:
It is recommended to store the solid compound at -20°C. Stock solutions in anhydrous organic solvents like DMSO can also be stored at -20°C. Aqueous working solutions should be prepared fresh for each experiment to minimize potential hydrolysis.
Protocols for Solution Preparation and Handling
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution of tert-butyl 8-aminooctanoate hydrochloride.
Materials:
-
Tert-butyl 8-aminooctanoate hydrochloride (solid)
-
Sterile, nuclease-free water or a suitable biological buffer (e.g., PBS, HEPES, pH 7.4)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 251.80 g/mol * (1000 mg / 1 g) = 2.518 mg
-
-
Weigh the compound: Accurately weigh out the calculated mass of tert-butyl 8-aminooctanoate hydrochloride in a sterile microcentrifuge tube.
-
Dissolution: Add the desired volume of sterile water or buffer to the tube.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but prolonged heating should be avoided.
-
Sterilization (Optional): If required for sterile applications such as cell culture, filter the solution through a 0.22 µm syringe filter.
-
Storage: Use the freshly prepared aqueous solution immediately. For short-term storage (up to 24 hours), store at 4°C.
Protocol 2: Preparation of a High-Concentration Stock Solution in an Organic Solvent
For applications requiring higher concentrations or to minimize hydrolysis during long-term storage, a stock solution in an anhydrous organic solvent is recommended.
Materials:
-
Tert-butyl 8-aminooctanoate hydrochloride (solid)
-
Anhydrous DMSO or ethanol
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the compound: Accurately weigh out the desired mass of tert-butyl 8-aminooctanoate hydrochloride.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 100 mM).
-
Mixing: Vortex thoroughly until the compound is fully dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid multiple freeze-thaw cycles.
Application in Biological Assays
The bifunctional nature of tert-butyl 8-aminooctanoate hydrochloride makes it a versatile tool. The primary amine can be used for conjugation, while the protected carboxylate can be deprotected at a later stage for further modifications or to alter the molecule's properties.
Application Example 1: Bioconjugation to a Protein
This protocol outlines a general procedure for conjugating tert-butyl 8-aminooctanoate hydrochloride to a protein via its primary amine using a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.
Caption: Workflow for protein bioconjugation.
Protocol 3: Protein Conjugation
Materials:
-
Protein of interest in a suitable buffer (amine-free, e.g., PBS pH 7.4)
-
Tert-butyl 8-aminooctanoate hydrochloride solution
-
Homobifunctional NHS-ester crosslinker (e.g., DSS, BS3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
-
Crosslinker Activation: Dissolve the NHS-ester crosslinker in an anhydrous organic solvent (e.g., DMSO) immediately before use.
-
Activation Reaction: Add the crosslinker solution to the protein solution at a specific molar ratio (e.g., 10:1 to 50:1 crosslinker to protein). Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Linker Addition: Add the tert-butyl 8-aminooctanoate hydrochloride solution to the activated protein solution. The molar excess of the linker will depend on the desired degree of labeling.
-
Conjugation Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching buffer to stop the reaction by consuming any unreacted NHS-esters.
-
Purification: Remove excess, unreacted linker and crosslinker by dialysis or size-exclusion chromatography.
-
Characterization: Characterize the conjugate to determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or spectrophotometric assays.
Application Example 2: Cytotoxicity Assessment
Prior to its use in cell-based assays, it is crucial to determine the cytotoxic potential of tert-butyl 8-aminooctanoate hydrochloride. The following is a general protocol for assessing cytotoxicity using an MTT assay.
Caption: Workflow for an MTT cytotoxicity assay.
Protocol 4: MTT Cytotoxicity Assay
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Tert-butyl 8-aminooctanoate hydrochloride working solutions (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of tert-butyl 8-aminooctanoate hydrochloride. Include untreated control wells and a vehicle control if an organic solvent was used.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Conclusion and Future Perspectives
Tert-butyl 8-aminooctanoate hydrochloride is a valuable and versatile tool for researchers. Its bifunctional nature, combined with the stability of the tert-butyl ester under physiological conditions, makes it an excellent candidate for use as a linker in bioconjugation and for the development of novel biomaterials and drug delivery systems. The protocols provided in this guide offer a starting point for the successful application of this compound in a variety of biological assays. Future research may focus on the development of more complex architectures based on this linker and the exploration of its in vivo applications. As with any chemical reagent, it is imperative to perform appropriate validation and control experiments to ensure the reliability and reproducibility of the results.
References
-
Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. (2012). National Center for Biotechnology Information. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
tert-Butyl 8-aminooctanoate. PubChem. [Link]
- Production of tertiary butyl ester of amino acid and its hydrochloride. (1997).
-
Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Publishing. [Link]
-
Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions. (2021). National Center for Biotechnology Information. [Link]
-
Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. (2002). Oxford Academic. [Link]
-
Amino Acid Derivatives of Ligustrazine-Oleanolic Acid as New Cytotoxic Agents. (2016). National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (2021). National Center for Biotechnology Information. [Link]
-
Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties. (2019). National Center for Biotechnology Information. [Link]
-
Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). arkat usa. [Link]
-
Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. (2022). JACS Au. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. [Link]
-
A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]
-
Exploring a Structural Data Mining Approach to Design Linkers for Head-to-Tail Peptide Cyclization. (2014). Journal of Chemical Information and Modeling. [Link]
-
Fusion Protein Linkers: Property, Design and Functionality. (2013). National Center for Biotechnology Information. [Link]
-
Preparation and Characterization of Niosomes Containing Cationic Antimicrobial Peptides WSKK11 and WSRR11. (2026). ACS Omega. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (1970). University of the Pacific. [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. epa nepis. [Link]
-
A Bio-orthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. (2022). ResearchGate. [Link]
-
Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Publishing. [Link]
-
Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. (2021). MDPI. [Link]
-
Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. (2022). Bio-Synthesis. [Link]
-
Strategies for successful crosslinking and bioconjugation applications. (2018). YouTube. [Link]
Sources
Application Note: High-Throughput Screening and Mechanistic Evaluation of Anti-Inflammatory Activity in Tert-butyl 8-aminooctanoate Derivatives
Introduction & Rationale
Tert-butyl 8-aminooctanoate is a bifunctional building block characterized by a lipophilic octyl chain and a bulky, acid-labile tert-butyl ester protection group. In medicinal chemistry, derivatives of this scaffold are frequently designed to enhance membrane permeability (via the aliphatic chain) or to serve as prodrugs where the ester is hydrolyzed intracellularly.
When evaluating these derivatives for anti-inflammatory potential, the primary scientific challenge is distinguishing between true anti-inflammatory efficacy and non-specific cytotoxicity . The lipophilic nature of the octanoate chain can act as a detergent at high concentrations, compromising cell membranes. Therefore, this protocol utilizes a "Gatekeeper" strategy: rigorous viability testing must precede functional assays.
The biological evaluation focuses on the LPS-induced RAW 264.7 macrophage model , the gold standard for screening small molecules modulating the TLR4/NF-
Experimental Workflow & Logic
The evaluation pipeline is designed as a funnel, filtering compounds from general viability to specific molecular mechanisms.
Figure 1: The "Gatekeeper" workflow ensures that observed reductions in inflammatory markers are due to pathway modulation, not cell death.
Compound Preparation and Handling[1][2][3][4][5][6][7]
Critical Consideration: The tert-butyl ester moiety is acid-sensitive. Avoid using acidified solvents (e.g., 0.1% Formic Acid) during stock preparation, as this may hydrolyze the ester to the free acid, altering the pharmacophore.
-
Stock Solution: Dissolve derivatives in sterile, anhydrous DMSO to a concentration of 10 - 50 mM .
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation of lipophilic compounds.
-
Working Solution: Dilute in cell culture media immediately prior to use. Ensure the final DMSO concentration on cells is < 0.1% (v/v) to prevent solvent-induced toxicity or background inflammation.
Cell Model Maintenance (RAW 264.7)
Standard: RAW 264.7 murine macrophages (ATCC® TIB-71™).
-
Culture Media: DMEM (High Glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.
-
Passage Protocol:
-
Do not use Trypsin (it cleaves cell surface receptors like TLR4). Use a cell scraper.
-
Maintain cells at < 80% confluence.
-
Scientific Integrity Check: Discard cells after 20 passages . High-passage macrophages spontaneously differentiate or lose LPS sensitivity, leading to false negatives.
-
Phase 1: The Gatekeeper – Cell Viability Assay
Before assessing inflammation, we must determine the Maximum Non-Toxic Concentration (MNTC) .
Protocol (CCK-8 Method):
-
Seed RAW 264.7 cells at
cells/well in a 96-well plate. Incubate 24h. -
Treat cells with serial dilutions of TBAO derivatives (e.g., 1, 5, 10, 25, 50, 100
M). -
Include Vehicle Control (0.1% DMSO) and Lysis Control (Triton X-100).
-
Incubate for 24h.
-
Add 10
L CCK-8 reagent; incubate 1–4h. -
Measure Absorbance at 450 nm.
Data Interpretation: Any concentration yielding viability < 90% relative to vehicle control is excluded from anti-inflammatory assays to avoid artifacts.
Phase 2: Primary Screen – Nitric Oxide (Griess Assay)
Nitric Oxide (NO) is a short-lived free radical produced by iNOS. It rapidly oxidizes to nitrite (
Protocol:
-
Seeding: Seed
cells/well in 96-well plates. Adhere overnight. -
Pre-treatment: Add TBAO derivatives (at MNTC) for 1 hour.
-
Positive Control: Dexamethasone (1
M) or L-NMMA (iNOS inhibitor).
-
-
Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to final 1
g/mL. -
Incubation: 24 hours at 37°C.
-
Assay:
-
Transfer 50
L supernatant to a new plate. -
Add 50
L Sulfanilamide (1% in 5% phosphoric acid). Incubate 10 min (dark). -
Add 50
L NED (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 10 min (dark).
-
-
Read: Absorbance at 540 nm.
Calculation:
Calculate nitrite concentration using a sodium nitrite (
Phase 3: Secondary Confirmation – Cytokine ELISA
Compounds inhibiting NO > 50% proceed to cytokine profiling. TNF-
Protocol (Sandwich ELISA):
-
Use supernatants from the Griess assay setup (or run a parallel experiment).
-
Coat high-binding plates with Capture Antibody (anti-mouse TNF-
or IL-6). -
Block with 1% BSA/PBS.
-
Add supernatants (dilute 1:10 or 1:50, as LPS induces massive cytokine release).
-
Add Detection Antibody (biotinylated) followed by Streptavidin-HRP.
-
Develop with TMB substrate; Stop with
. -
Read at 450 nm (correction 570 nm).
Phase 4: Mechanism of Action – NF- B Translocation
Most lipophilic amino acid derivatives exert anti-inflammatory effects by blocking the translocation of the NF-
Signaling Pathway Context[8]
Figure 2: The Canonical NF-
Western Blot Protocol (Nuclear Fractionation)
To prove the mechanism, we must show p65 is absent from the nucleus in drug-treated cells.
-
Treatment: Treat RAW 264.7 cells (
/well) with compound + LPS for 1 hour (peak translocation time). -
Lysis: Use a Nuclear/Cytosol Extraction Kit (e.g., NE-PER™) to separate fractions.
-
Crucial Step: Keep all buffers ice-cold to prevent protein degradation.
-
-
Western Blotting:
-
Load Nuclear Fraction.
-
Primary Ab: Anti-NF-
B p65 (1:1000). -
Normalization Control (Nuclear): Anti-Lamin B1 or Anti-Histone H3.
-
Normalization Control (Cytosolic): Anti-
-Actin or GAPDH.
-
-
Result Validation: Effective compounds will show reduced p65 band intensity in the nuclear fraction compared to LPS-only control.
Summary of Key Controls
| Assay | Negative Control | Positive Control | Purpose |
| Viability | 0.1% DMSO | 10% DMSO or Triton X-100 | Establish toxicity baseline. |
| Nitric Oxide | Untreated Cells | LPS (1 | Validate NO induction and inhibition. |
| ELISA | Basal Media | LPS + Dexamethasone | Quantify cytokine suppression. |
| Western Blot | Cytosolic Fraction | LPS-treated Nuclear Fraction | Verify compartment separation. |
References
-
LPS/RAW 264.
-
Griess Assay Methodology
-
NF-κB Translocation Protocols
- Source: ResearchG
- Title: Guidelines for anti-inflamm
-
Link:[Link]
-
Chemical Properties of Tert-butyl Esters
Sources
- 1. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 7. nwlifescience.com [nwlifescience.com]
- 8. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyl 8-aminooctanoate | C12H25NO2 | CID 13911851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tert-butyl 8-hydroxyoctanoate | C12H24O3 | CID 17854069 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Labyrinth of PROTAC Solubility: A Technical Support Guide for Researchers
Prepared by a Senior Application Scientist
Welcome to the technical support center for researchers encountering solubility challenges with PROTACs, specifically those synthesized using Tert-butyl 8-aminooctanoate as a linker component. Poor solubility is a significant hurdle in the development of proteolysis-targeting chimeras (PROTACs), often leading to unreliable in vitro data, poor bioavailability, and ultimately, project delays. This guide is designed to provide you, our fellow scientists and drug development professionals, with a comprehensive, experience-driven resource to troubleshoot and overcome these critical issues.
We will move beyond simple protocol recitation to explain the "why" behind experimental choices, ensuring a deep, causal understanding of the principles at play. Every recommendation is grounded in established scientific literature and our collective field experience to provide a self-validating framework for your experiments.
Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind Poor Solubility
This section addresses the fundamental questions surrounding the poor solubility of PROTACs, with a focus on the contributions of the Tert-butyl 8-aminooctanoate linker.
Question 1: Why is my PROTAC, which contains a Tert-butyl 8-aminooctanoate derived linker, poorly soluble in aqueous buffers?
Answer: The poor solubility of your PROTAC is likely a multifactorial issue stemming from its hybrid, "beyond Rule of Five" nature. PROTACs are large molecules, often with high molecular weights and a significant number of hydrophobic moieties, which inherently limits their aqueous solubility.[1] The Tert-butyl 8-aminooctanoate component of your linker contributes to this issue in two specific ways:
-
The Hydrophobic Octanoate Chain: The eight-carbon alkyl chain is a significant source of hydrophobicity.[2][] In an aqueous environment, these long hydrocarbon chains disrupt the hydrogen-bonding network of water, leading to an entropically unfavorable state. To minimize this disruption, the PROTAC molecules tend to aggregate, effectively hiding their hydrophobic regions from the water, which manifests as precipitation or low solubility.[4]
-
The Lipophilic Tert-butyl Ester: The tert-butyl group is a bulky, non-polar moiety that further increases the overall lipophilicity of the molecule. While esters can sometimes improve solubility compared to their corresponding carboxylic acids, the large hydrophobic nature of the tert-butyl group often counteracts this effect in an aqueous medium.[5]
It's a common misconception that simply connecting two soluble ligands will result in a soluble PROTAC. The linker's physicochemical properties play a critical, and often dominant, role in the final molecule's behavior.[2][6][7][8]
Question 2: I observe that my PROTAC precipitates when I dilute my DMSO stock into aqueous assay buffer. What is happening?
Answer: This is a classic example of "kinetic" versus "thermodynamic" solubility. Your PROTAC is likely soluble at high concentrations in a strong organic solvent like DMSO. However, when you introduce this DMSO stock into an aqueous buffer, the solvent environment rapidly changes. The PROTAC, now exposed to a polar, aqueous medium, is no longer thermodynamically stable in its dissolved state. If the concentration in the final buffer exceeds its thermodynamic solubility limit, the molecules will rapidly come out of solution and precipitate. This is a common issue for hydrophobic compounds and is a primary focus of early-stage drug discovery solubility screening.[1]
Question 3: Could the linker's properties be affecting more than just solubility?
Answer: Absolutely. The linker is not merely a passive spacer. Its length, rigidity, and hydrophobicity have a profound impact on several critical attributes of the PROTAC, including:
-
Cell Permeability: A hydrophobic linker, like one derived from Tert-butyl 8-aminooctanoate, might seem beneficial for crossing the lipid bilayer of a cell. However, studies have shown that highly flexible and hydrophobic alkyl linkers can adopt extended conformations in nonpolar environments, which can paradoxically expose polar parts of the molecule and hinder permeability.[4]
-
Ternary Complex Formation: The linker's flexibility and length are crucial for allowing the two ligands of the PROTAC to simultaneously bind to the target protein and the E3 ligase, forming a productive ternary complex.[2][6][7][8] An unsuitable linker can introduce steric hindrance or fail to achieve the necessary proximity for ubiquitination.
-
Metabolic Stability: While alkyl chains are generally more metabolically stable than, for example, PEG linkers, they can still be sites of enzymatic modification in vivo.[]
Therefore, troubleshooting solubility issues should always be considered in the broader context of maintaining or improving the overall biological function of the PROTAC.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable, step-by-step guidance for diagnosing and resolving solubility problems.
Initial Assessment of Solubility
Before attempting to improve solubility, it is crucial to quantitatively assess the problem. We recommend performing both kinetic and thermodynamic solubility assays.
This assay is a rapid method to determine the concentration at which a compound precipitates from an aqueous buffer upon addition from a DMSO stock.
Materials:
-
PROTAC of interest
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent if using a plate reader for detection)
-
Plate reader or HPLC-UV system
Procedure:
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the PROTAC stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~1 µM).
-
Add a fixed volume of PBS (e.g., 198 µL) to each well of a new 96-well plate.
-
Carefully add a small volume (e.g., 2 µL) of each PROTAC dilution from the DMSO plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the amount of dissolved PROTAC. This can be done by:
-
Nephelometry/Turbidity: Measure the light scattering in each well using a plate reader. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.
-
HPLC-UV: Centrifuge the plate to pellet any precipitate. Carefully take an aliquot of the supernatant, dilute if necessary, and inject it onto an HPLC-UV system to quantify the concentration of the dissolved PROTAC.
-
This assay measures the equilibrium solubility of the solid compound in a given buffer, providing a more accurate measure of its true solubility.
Materials:
-
Solid (powdered) PROTAC
-
Phosphate-buffered saline (PBS), pH 7.4
-
Small glass vials
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Add an excess amount of the solid PROTAC (e.g., 1 mg) to a glass vial.
-
Add a known volume of PBS (e.g., 1 mL) to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm that excess solid is still present.
-
Centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully remove an aliquot of the clear supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved PROTAC in the filtrate using a validated HPLC-UV method with a standard curve.
Strategies for Improving PROTAC Solubility
If the initial assessment confirms poor solubility, the following strategies can be employed. The choice of strategy will depend on the stage of your project and the intended application of the PROTAC.
For in vitro assays, optimizing the solvent system is often the quickest solution.
Troubleshooting Steps:
-
Increase Co-solvent Concentration: If your assay can tolerate it, increasing the final concentration of DMSO (e.g., to 2-5%) can sometimes be sufficient to keep the PROTAC in solution.
-
Use of Pluronic F-127: This non-ionic surfactant can form micelles that encapsulate hydrophobic molecules, improving their apparent solubility in aqueous solutions. Prepare a stock solution of Pluronic F-127 in your assay buffer (e.g., 0.1-1% w/v) and use this for your dilutions.
-
pH Modification: If your PROTAC has ionizable groups, adjusting the pH of the buffer can significantly impact solubility. For example, if your PROTAC has a basic nitrogen atom, lowering the pH may increase solubility. However, be mindful of the pH stability of your PROTAC and the requirements of your biological assay.
For in vivo studies or more complex cellular assays, formulation strategies are often necessary.
A. Amorphous Solid Dispersions (ASDs)
ASDs involve dispersing the PROTAC in an amorphous state within a polymer matrix. This prevents crystallization and can lead to a supersaturated solution upon dissolution, significantly enhancing bioavailability.
Commonly Used Polymers for ASDs:
| Polymer | Abbreviation | Key Properties |
|---|---|---|
| Hydroxypropyl Methylcellulose Acetate Succinate | HPMCAS | Good for creating supersaturated solutions; pH-dependent solubility. |
| Polyvinylpyrrolidone/Vinyl Acetate Copolymer | PVP/VA | Good solubilizer; high glass transition temperature. |
| Soluplus® | | Amphiphilic graft copolymer; good for poorly soluble drugs. |
Protocol 3: Lab-Scale Preparation of ASD by Solvent Evaporation
-
Polymer and Drug Loading Selection: Start with a widely used polymer like HPMCAS. A typical starting drug loading is 10-20% w/w.[9][10]
-
Solvent Selection: Choose a common solvent that dissolves both the PROTAC and the polymer (e.g., a mixture of dichloromethane and ethanol).[9]
-
Dissolution: Dissolve the PROTAC and the selected polymer in the chosen solvent system in a round-bottom flask.
-
Evaporation: Remove the solvent using a rotary evaporator to form a thin film.
-
Drying: Dry the resulting solid under high vacuum for 24-48 hours to remove any residual solvent.
-
Characterization: Scrape the solid from the flask. Characterize the ASD using Powder X-ray Diffraction (PXRD) to confirm the amorphous state (absence of sharp peaks) and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
B. Lipid-Based Formulations (LBFs)
LBFs involve dissolving the PROTAC in a mixture of lipids, surfactants, and co-solvents. These formulations can improve oral bioavailability by enhancing solubilization and utilizing the body's natural lipid absorption pathways.
Commonly Used Excipients for LBFs:
| Excipient Type | Examples |
|---|---|
| Oils (Lipids) | Medium-chain triglycerides (e.g., Capmul® MCM), Long-chain triglycerides (e.g., soybean oil) |
| Surfactants | Polyoxyl 35 castor oil (Kolliphor® EL), Polyoxyl 40 hydrogenated castor oil (Kolliphor® RH 40), Polysorbate 80 (Tween® 80) |
| Co-solvents | Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400) |
Protocol 4: Screening for LBF Excipients
-
Solubility Screening: Determine the saturation solubility of your PROTAC in a panel of individual oils, surfactants, and co-solvents. Add an excess of the PROTAC to a known amount of the excipient, mix for 24-48 hours, centrifuge, and quantify the supernatant concentration by HPLC.
-
Formulation Prototyping: Based on the solubility data, create simple binary or ternary mixtures. For example, combine the best oil with a good surfactant.
-
Dispersibility Test: Add a small amount of the prototype formulation to water and observe its self-emulsification properties. The formation of a fine, stable emulsion or microemulsion is desirable.
-
In Vitro Lipolysis: For more advanced testing, use an in vitro lipolysis model to simulate digestion and assess whether the PROTAC remains in a solubilized state.
Assessing Aggregation
Poor solubility is often accompanied by aggregation. It is important to characterize the aggregation state of your PROTAC, as aggregates can lead to artifacts in biological assays.
DLS is a non-invasive technique that measures the size distribution of particles in a solution.[11][12][13][14][15]
Procedure:
-
Sample Preparation: Prepare your PROTAC solution in the desired buffer at a concentration just below its apparent solubility limit to avoid immediate precipitation. The solution must be visually clear.
-
Filtration: Filter the sample through a low-protein-binding 0.22 µm filter directly into a clean DLS cuvette to remove any dust or large aggregates.
-
Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Data Acquisition: Perform the DLS measurement according to the instrument's instructions. Typically, multiple acquisitions are averaged.
-
Data Analysis: Analyze the correlation function to obtain the particle size distribution. A monomodal peak at a small hydrodynamic radius is indicative of a non-aggregated sample. The presence of larger species or a high polydispersity index (PDI) suggests aggregation.
Part 3: Visualization & Logical Workflows
To aid in your troubleshooting efforts, the following diagrams illustrate the key decision-making processes.
Caption: The causal relationship between PROTAC properties and experimental challenges.
References
-
M. Hofmann, F. K. H. H. et al. (2023). Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. Molecular Pharmaceutics. [Link]
-
Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceuticals. [Link]
-
Wittenburg, S., et al. (2023). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv. [Link]
-
Arnroth, C. (2020). A study of protein aggregation processes using Dynamic Light Scattering. Diva-portal.org. [Link]
-
Uhlitz, F., et al. (2017). Size-Exclusion Chromatography of Protein Aggregation in Biopharmaceutical Development and Production. LCGC International. [Link]
-
Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. National Institutes of Health. [Link]
-
Zhang, X., et al. (2024). Lipid-mediated intracellular delivery of recombinant bioPROTACs for the rapid degradation of undruggable proteins. Nature Communications. [Link]
-
Edmondson, S. D., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. [Link]
-
Cordula, C. (2015). How can I troubleshoot protein precipitation after purification?. ResearchGate. [Link]
-
Alany, R. (2017). Lipid and surfactant based formulations, drug delivery systems and dosage forms. Pharmaceutical Development and Technology. [Link]
-
Jiang, H., et al. (2021). Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation. ResearchGate. [Link]
-
Edmondson, S. D., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
AZoNano. (2024). Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation. [Link]
-
Zhang, T., et al. (2018). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. National Institutes of Health. [Link]
-
Arnroth, C. (2020). A study of protein aggregation processes using Dynamic Light Scattering. Diva-portal.org. [Link]
-
Xie, Y., et al. (2024). Hydrophobic tagging: A promising paradigm for targeted protein degradation. National Institutes of Health. [Link]
-
Leal, J. H., et al. (2021). Design and Characterization of Lipid-Surfactant-Based Systems for Enhancing Topical Anti-Inflammatory Activity of Ursolic Acid. MDPI. [Link]
-
Miller, D. A. (2020). The use of excipients and polymer alloys to overcome challenges in amorphous solid dispersion formulation. The University of Texas at Austin. [Link]
-
Al-kassas, R., et al. (2020). Surfactant effects on lipid-based vesicles properties: a review. LJMU Research Online. [Link]
-
Unchained Labs. Dynamic Light Scattering (DLS). [Link]
-
Shimadzu. (n.d.). Analysis of protein drugs aggregation Using Size Exclusion Chromatography. [Link]
-
Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Arnhof, H., et al. (2021). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. National Institutes of Health. [Link]
-
Hofmann, M., et al. (2023). Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. ResearchGate. [Link]
-
Roy, R. (2023). How to stop protein from precipitation during concentration?. ResearchGate. [Link]
-
García Jiménez, D., et al. (2022). Experimental solubility versus TPSA for the PROTAC data set. ResearchGate. [Link]
-
Li, Y., et al. (2020). The design and development of high drug loading amorphous solid dispersion for hot-melt extrusion platform. PubMed. [Link]
-
Patsnap. (2023). How to Detect Early Aggregation with Dynamic Light Scattering. [Link]
-
Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]
-
Shimadzu. (n.d.). Analysis of protein drugs aggregation Using Size Exclusion Chromatography. [Link]
-
Singh, I., et al. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. National Institutes of Health. [Link]
-
Miller, D. (2023). Optimizing Drug Loading in Amorphous Solid Dispersions. YouTube. [Link]
Sources
- 1. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. precisepeg.com [precisepeg.com]
- 4. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. explorationpub.com [explorationpub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Utilizing dynamic light scattering as a process analytical technology for protein folding and aggregation monitoring in vaccine manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. azonano.com [azonano.com]
- 13. diva-portal.org [diva-portal.org]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. How to Detect Early Aggregation with Dynamic Light Scattering [eureka.patsnap.com]
overcoming steric hindrance in peptide synthesis with Tert-butyl 8-aminooctanoate
Role: Senior Application Scientist Subject: Troubleshooting Steric Hindrance, Aggregation, and Solubility in Hydrophobic Linker Synthesis
Introduction: The "Steric" Illusion
Welcome to the technical support center. You are likely here because your coupling efficiency with Tert-butyl 8-aminooctanoate (H-8-Aoc-OtBu) is surprisingly low, or your crude purity is suffering.
While often diagnosed as "steric hindrance" due to the bulky tert-butyl group, the failure mode with long-chain aliphatic amino acids like 8-aminooctanoate is frequently hydrophobic aggregation or entropic folding . The flexible octyl chain allows the molecule to fold back on itself or aggregate with neighboring chains on the resin, creating a "pseudo-steric" barrier that blocks the active amine.
This guide provides the protocols to disrupt these barriers and force the coupling to completion.
Diagnostic Framework: Identify Your Bottleneck
Before altering your synthesis, determine if the issue is kinetic (sterics) or thermodynamic (aggregation).
| Observation | Likely Root Cause | Recommended Action |
| Low coupling yield (<60%) | Pseudo-steric hindrance (chain folding) | Switch to Microwave or HATU/HOAt (See Protocol A) |
| Resin clumping / shrinking | Hydrophobic Aggregation (Beta-sheets) | Use "Magic Mixture" solvents or Chaotropic Salts (See Protocol B) |
| Deletion sequences (n-1) | Incomplete Fmoc removal | Increase deprotection time; add DBU |
| Loss of C-terminal residue | Diketopiperazine (DKP) formation | Avoid Fmoc removal on dipeptide esters; use Trityl linkers (See Protocol C) |
Protocol A: High-Efficiency Coupling (Overcoming Sterics)
When coupling to the N-terminus of 8-aminooctanoate, the bulky C-terminal tert-butyl ester can create a pocket that shields the amine. We must use reagents that generate a highly reactive active ester to overcome this kinetic barrier.
The "Power Coupling" Method
Standard carbodiimides (DIC/HOBt) are often insufficient here.
-
Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for base-sensitive residues.
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for steric relief.
-
-
Procedure:
-
Dissolve Amino Acid (4 eq) and HATU (3.9 eq) in DMF.
-
Add HOAt (4 eq). Note: HOAt is superior to HOBt for hindered amines due to the pyridine nitrogen neighboring the active ester.
-
Add DIEA (8 eq) immediately before adding to the resin.
-
Microwave Step: Heat to 75°C for 5 minutes (25W).
-
Why? Thermal energy increases the vibration of the flexible octyl chain, exposing the amine that is otherwise "hiding" behind the tert-butyl shield.
-
-
-
Validation:
-
Perform a Chloranil Test (more sensitive for secondary/hindered amines than Kaiser) to verify completion.
-
Protocol B: Solvation & Aggregation Breaking
The 8-carbon alkyl chain is highly hydrophobic. If you are synthesizing a sequence with multiple hydrophobic residues (e.g., lipidated peptides), the chains will stack (aggregate), expelling solvent and collapsing the resin.
The "Magic Mixture" Solvent System
Replace standard DMF with this cocktail to disrupt inter-chain hydrogen bonding and hydrophobic collapse.
-
Composition: DCM / DMF / NMP (1:1:1 v/v/v)
-
Add Chaotropic Salt: Dissolve 0.1 M LiCl (Lithium Chloride) or 0.4 M KSCN (Potassium Thiocyanate) in the mixture.
Workflow Integration
-
Wash Resin: 3x with Magic Mixture before coupling.
-
Coupling: Perform the HATU reaction (Protocol A) in this solvent mixture.
-
Result: The resin should appear "fluffy" and swollen, indicating good solvation of the peptide chains.
Protocol C: Preventing Diketopiperazine (DKP) Formation
CRITICAL WARNING: If Tert-butyl 8-aminooctanoate is your C-terminal residue attached to a resin via an ester linkage (e.g., Wang resin), you face a high risk of DKP formation at the dipeptide stage.
-
The Mechanism: Once you deprotect the Fmoc from the second amino acid, the free amine can attack the C-terminal ester carbonyl, cleaving the dipeptide from the resin as a cyclic diketopiperazine byproduct.
-
The Risk Factor: High with Proline, Glycine, or flexible linkers like 8-aminooctanoate.
The Solution: Trityl Resins
Do not use Wang or Merrifield resins for C-terminal 8-aminooctanoate if possible.
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin:
-
The steric bulk of the trityl linker prevents the "back-biting" attack required for DKP formation.
-
-
Alternative (If using Wang):
-
Perform the deprotection of the second amino acid with short, cold cycles (e.g., 20% Piperidine, 0°C, 2 x 3 min) and wash immediately with acidic HOBt/DMF to protonate the amine until the next coupling is ready.
-
Troubleshooting Logic Flow
The following diagram illustrates the decision process for rescuing a failed synthesis involving Tert-butyl 8-aminooctanoate.
Caption: Decision tree for troubleshooting coupling failures. Blue = Start, Yellow = Decision Point, Red = Diagnosis, Green = Solution.
Frequently Asked Questions (FAQs)
Q: Can I use standard TFA cleavage to remove the tert-butyl group? A: Yes, the tert-butyl ester is acid-labile. However, because the 8-aminooctanoate chain is hydrophobic, the cleaved tert-butyl cation is trapped in a "greasy" environment and may re-attach (alkylate) susceptible residues like Trp or Met.
-
Fix: Use a scavenger cocktail high in thiols. Reagent K (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5) is recommended.
Q: Why does my LC-MS show a peak at M+128? A: This often indicates a "Tetramethylguanidinium" cap. If you used HATU/HBTU with slow coupling kinetics, the uronium reagent can react with the free amine instead of the carboxylic acid.
-
Fix: Ensure the carboxylic acid is pre-activated with the base before adding to the resin, or switch to phosphonium reagents like PyBOP which do not cause guanidinylation.
Q: Is the 8-aminooctanoate compatible with on-resin cyclization? A: Yes, it is an excellent spacer for cyclization (e.g., lactam bridges). However, the flexibility of the chain means the entropic penalty for cyclization is high. You must use high dilution on the resin (low loading <0.2 mmol/g) to favor intramolecular cyclization over intermolecular dimerization.
References
-
Tickler, A. K., & Wade, J. D. (2007).[9] The synthesis of difficult peptides.[10][11] In Solid-Phase Peptide Synthesis (pp. 305-320). Academic Press.
-
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development.
-
Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943.
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[2][12] Journal of the American Chemical Society, 94(9), 3102–3106.
-
Seebach, D., et al. (1996). Modification of the Lithium Salt Effect in Peptide Synthesis. Helvetica Chimica Acta.
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. Solid phase synthesis of a functionalized bis-peptide using "safety catch" methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US6916947B2 - Method of producing amino carboxylic acids - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
improving cell permeability of PROTACs containing Tert-butyl 8-aminooctanoate
Technical Support Center: Optimizing Cell Permeability for PROTACs Topic: Troubleshooting & Optimization for PROTACs containing Tert-butyl 8-aminooctanoate Linkers
Welcome to the Advanced Application Support Center
From: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Permeability Barriers in Alkyl-Ester PROTAC Designs
You are likely here because your PROTAC—specifically one utilizing the Tert-butyl 8-aminooctanoate moiety—is showing excellent biochemical potency (in lysate or biophysical assays) but failing in cellular degradation assays.
This specific linker precursor (
This guide moves beyond basic "Rule of 5" checks. We will diagnose why your specific construct is failing and provide chemical engineering solutions to fix it.
Module 1: The Mechanistic Failure Modes
Before troubleshooting, you must understand why this specific moiety often fails. The Tert-butyl 8-aminooctanoate group influences permeability through three competing mechanisms:
-
The Lipophilicity Trap (LogP > 5): The tert-butyl group is highly hydrophobic. While lipophilicity drives initial membrane partitioning, excessive lipophilicity (cLogP > 5-6) causes the PROTAC to get "stuck" in the lipid bilayer, unable to desolvate into the aqueous cytosol.
-
The Entropic Penalty (The C8 Problem): The 8-carbon alkyl chain adds significant flexibility (7-8 rotatable bonds). To cross the membrane, the molecule must fold to hide its polar surface area (the "Chameleon Effect"). A flexible C8 chain resists this folding due to the high entropic cost of rigidifying a floppy chain.
-
Metabolic Stability (The Prodrug Paradox): If you intend the tert-butyl ester to function as a prodrug (hydrolyzing to an active acid inside the cell), be warned: Tert-butyl esters are sterically bulky and notoriously resistant to intracellular esterases. You may be delivering a permanently masked, inactive molecule.
Visualizing the Permeability Equilibrium
The following diagram illustrates the "Chameleon" requirement for your PROTAC to cross the membrane successfully.
Caption: The "Chameleon Effect" requires the PROTAC to fold via Intramolecular Hydrogen Bonds (IMHB) to mask polarity. High lipophilicity without folding leads to membrane retention.
Module 2: Diagnostic Troubleshooting
Use this decision matrix to pinpoint the exact cause of your cellular failure.
Scenario: High binding affinity (
| Diagnostic Step | Observation | Root Cause | Recommended Action |
| 1. PAMPA Assay | Low Permeability ( | Polarity Issue: The molecule is too polar or too large (MW > 1000) to enter. | Action: Mask polar groups (Module 3). |
| 2. PAMPA Assay | High Permeability ( | Efflux or Stability: The molecule enters but is pumped out or degraded. | Check Caco-2 Efflux Ratio. If ER > 2, add P-gp inhibitors. |
| 3. LogD Measurement | LogD > 5.5 | Lipophilic Trap: Molecule enters membrane but won't leave. | Shorten alkyl chain or add heteroatoms (O, N) to linker. |
| 4. Esterase Assay | No hydrolysis observed | Prodrug Failure: Tert-butyl ester is too stable. | Switch to Ethyl or Isopropyl ester (Module 3). |
Troubleshooting Workflow
Caption: Diagnostic flow to distinguish between entry barriers (TPSA), retention barriers (Lipophilicity), and efflux issues.
Module 3: Chemical Optimization Strategies
If you have confirmed that the Tert-butyl 8-aminooctanoate linker is the bottleneck, apply these specific chemical modifications.
Strategy A: The "Prodrug" Correction (If Hydrolysis is Required)
If your design relies on the ester hydrolyzing to an acid (e.g., to engage a specific lysine on the E3 ligase), the tert-butyl group is likely your failure point . It is too sterically hindered for rapid cellular hydrolysis.
-
The Fix: Replace the tert-butyl ester with an Isopropyl or Cyclopentyl ester.
-
Why: These are lipophilic enough to cross the membrane but labile enough to be cleaved by intracellular carboxylesterases (CES1/CES2).
Strategy B: Rigidifying the "Floppy" C8 Chain
The 8-carbon chain introduces ~7 rotatable bonds. This high entropy makes it difficult for the molecule to fold into a permeable conformation.
-
The Fix: Introduce rigidity constraints into the octyl chain without changing the length.
-
Option 1: Insert an alkyne or alkene (reduces rotatable bonds).
-
Option 2: Replace the central carbons with a piperazine or piperidine ring.
-
-
Benefit: This pre-organizes the linker, reducing the energy cost of folding (Chameleonicity) and improving permeability even if MW increases slightly.
Strategy C: Intramolecular Hydrogen Bonding (IMHB)
If the molecule is too polar, you must design it to "hide" its polarity.
-
The Fix: Introduce a Hydrogen Bond Acceptor (HBA) into the linker (e.g., a fluorine atom or an ether oxygen) that can form a transient bond with an amide NH on the ligand.
-
Mechanism: This "staples" the molecule into a compact, non-polar sphere during membrane transit.[]
Module 4: Validated Experimental Protocols
Standard assays often fail for lipophilic PROTACs. Use these modified protocols.
Protocol: Modified PAMPA for Lipophilic PROTACs
Standard PAMPA often yields false negatives for C8-alkyl PROTACs due to membrane retention.
-
Membrane Preparation: Use a 2% Dioleoylphosphatidylcholine (DOPC) solution in dodecane. Do not use standard hexadecane, as it does not mimic the fluidity required for large PROTAC transit.
-
Sink Conditions (Crucial):
-
Donor Well: pH 7.4 buffer + Compound (10 µM).
-
Acceptor Well: pH 7.4 buffer + Surfactant (0.5% BSA or Tween-20) .
-
Why? The surfactant mimics the cytosolic protein "sink," pulling the lipophilic PROTAC out of the membrane. Without this, your PROTAC will stay in the membrane, appearing impermeable.
-
-
Incubation: 16 hours at 25°C in a humidity chamber.
-
Analysis: LC-MS/MS (UV is often insufficient for low concentrations).
Frequently Asked Questions (FAQ)
Q1: Is the tert-butyl group toxic to cells?
-
Answer: Generally, no. The tert-butyl ester itself is stable. If it does hydrolyze, it releases tert-butanol, which is not significantly toxic at the nanomolar/micromolar concentrations used in PROTAC assays. The issue is usually lack of efficacy, not toxicity.
Q2: Why use an 8-carbon chain (octanoate) specifically?
-
Answer: C8 is often an empirical "sweet spot" for reaching buried E3 ligase binding sites (like VHL or CRBN). However, for permeability, C8 is risky. If C8 is required for binding, you must rigidify it (see Strategy B). If binding allows, try shortening to C4-C6 to lower MW and rotatable bonds.
Q3: My PROTAC precipitates in the cell media. What should I do?
-
Answer: The Tert-butyl 8-aminooctanoate moiety is very hydrophobic.
-
Immediate Fix: Ensure your DMSO stock is vortexed immediately upon addition to media.
-
Better Fix: Formulate as a nano-suspension or verify solubility in FaSSIF (Fasted State Simulated Intestinal Fluid). If solubility < 5 µM, you must add a solubilizing group (e.g., a morpholine or pyridine) to the solvent-exposed region of the PROTAC.
-
References
-
Murakami, Y. et al. (2025).[2] Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv.
-
Atilaw, Y. et al. (2021). Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Medicinal Chemistry Letters.
-
Klein, V. G. et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.
-
Foley, C. N. et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Medicinal Chemistry Letters.
-
Pike, A. et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today.
Sources
troubleshooting unexpected side products in Tert-butyl 8-aminooctanoate synthesis
Welcome to the dedicated technical support resource for the synthesis of tert-butyl 8-aminooctanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you navigate the challenges of this synthesis and optimize your experimental outcomes.
Troubleshooting Guide: Unexpected Side Products
This section addresses specific issues related to the formation of unexpected side products during the synthesis of tert-butyl 8-aminooctanoate. Each question is designed to help you identify the root cause of the problem and provides actionable solutions.
Question 1: I'm seeing a significant amount of a high-molecular-weight impurity in my crude product after the final reduction step. What is it and how can I prevent its formation?
Answer:
This is a common issue, and the high-molecular-weight impurity is most likely a dimer of the desired product, specifically tert-butyl 8-((8-((tert-butoxy)carbonyl)heptyl)amino)octanoate.
Causality and Mechanism:
The formation of this dimer typically occurs when the synthesis proceeds through an intermediate such as tert-butyl 8-bromooctanoate. In this route, the final step is often the reaction of this bromo-ester with an amine source, or in some cases, the reduction of an azide to the amine in the presence of unreacted starting material. The newly formed primary amine of tert-butyl 8-aminooctanoate is nucleophilic and can react with the electrophilic carbon of the carbon-bromine bond in the starting material, tert-butyl 8-bromooctanoate, in a nucleophilic substitution reaction.
Dimerization reaction between product and starting material.
Troubleshooting and Optimization:
To minimize the formation of this dimer, consider the following strategies:
-
Slow Addition of Reducing Agent: If you are reducing an azide to an amine in situ, the slow addition of the reducing agent (e.g., in a catalytic hydrogenation setup) will keep the concentration of the newly formed amine low, thus minimizing its reaction with any remaining starting material.
-
Choice of Synthetic Route: If dimerization is a persistent issue, consider a synthetic route that avoids having a nucleophilic amine and an electrophilic alkyl halide present in the same reaction mixture. For example, a route involving the reduction of tert-butyl 8-azidooctanoate is often cleaner.
-
Purification: If small amounts of the dimer are formed, it can typically be separated from the desired product by column chromatography on silica gel.
Experimental Protocol: Purification by Column Chromatography
-
Prepare the Column: Use a silica gel slurry in a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute: Gradually increase the polarity of the eluent (e.g., to 80:20 Hexanes:Ethyl Acetate) to first elute the less polar dimer, followed by the more polar desired product, tert-butyl 8-aminooctanoate.
-
Monitor Fractions: Use thin-layer chromatography (TLC) to monitor the fractions and combine those containing the pure product.
Question 2: My final product appears to be contaminated with a greasy, non-polar substance. What could this be?
Answer:
A common non-polar side product in reactions involving tert-butyl esters is isobutylene or polymers derived from it.
Causality and Mechanism:
The tert-butyl ester is sensitive to acidic conditions. If the reaction or work-up conditions are even mildly acidic, the ester can be cleaved to form a tert-butyl cation and the corresponding carboxylic acid.[1][2] The highly reactive tert-butyl cation can then be deprotonated to form isobutylene gas, which can polymerize under acidic conditions to form a greasy residue.[1]
Acid-catalyzed cleavage of tert-butyl ester.
Troubleshooting and Optimization:
-
Avoid Acidic Conditions: Ensure that all reaction and work-up steps are performed under neutral or basic conditions. If an acidic wash is necessary, it should be brief and performed at low temperatures.
-
Use of Scavengers: In cases where acidic conditions are unavoidable (e.g., during the removal of a Boc protecting group from another part of the molecule), the use of a scavenger like triisopropylsilane (TIS) can trap the tert-butyl cation and prevent the formation of isobutylene.[3]
-
Aqueous Work-up: A thorough aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) can help to remove any acidic impurities that might cause decomposition of the product.
Question 3: I am attempting to synthesize tert-butyl 8-aminooctanoate from 8-bromooctanoic acid and tert-butanol, but the yield is very low. What is going wrong?
Answer:
Direct esterification of a carboxylic acid with tert-butanol is often inefficient due to the steric hindrance of the tertiary alcohol.[4] Several side reactions can also contribute to low yields.
Causality and Mechanism:
The Fischer esterification reaction is an equilibrium process, and the steric bulk of tert-butanol disfavors the formation of the tetrahedral intermediate required for esterification.[5] Under the strongly acidic conditions often used for Fischer esterification, tert-butanol can also be easily dehydrated to form isobutylene.
Alternative Synthetic Strategies:
-
Reaction with Isobutylene: A more effective method for the synthesis of tert-butyl esters is the acid-catalyzed addition of the carboxylic acid to isobutylene.[6] This reaction proceeds through the formation of a stable tert-butyl cation, which is then trapped by the carboxylate.
-
Using Di-tert-butyl dicarbonate ((Boc)₂O): Di-tert-butyl dicarbonate can be used as a source of the tert-butyl group for the esterification of carboxylic acids.[7][8] This reaction is often catalyzed by a mild base such as 4-(dimethylamino)pyridine (DMAP).
Recommended Protocol: Esterification using Isobutylene
-
Dissolve the Acid: Dissolve 8-bromooctanoic acid in a suitable solvent such as dichloromethane or diethyl ether.
-
Cool the Mixture: Cool the solution to 0 °C in an ice bath.
-
Add Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Introduce Isobutylene: Bubble isobutylene gas through the solution or add liquid isobutylene carefully.
-
Monitor the Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with a mild base, wash with water, and purify the resulting tert-butyl 8-bromooctanoate.
| Parameter | Fischer Esterification | Isobutylene Method | (Boc)₂O Method |
| Reagents | 8-bromooctanoic acid, tert-butanol, strong acid | 8-bromooctanoic acid, isobutylene, strong acid catalyst | 8-bromooctanoic acid, (Boc)₂O, DMAP |
| Conditions | High temperature, removal of water | Low to room temperature | Room temperature |
| Common Issues | Low yield, dehydration of tert-butanol | Handling of gaseous isobutylene | Cost of (Boc)₂O |
| Typical Yield | Low to moderate | High | High |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to tert-butyl 8-aminooctanoate?
There are several viable synthetic routes, with the choice often depending on the available starting materials and the scale of the synthesis. Two common approaches are:
-
From 8-Bromooctanoic Acid: This route involves the initial formation of tert-butyl 8-bromooctanoate, followed by displacement of the bromide with an azide (using sodium azide) and subsequent reduction of the azide to the primary amine.[9]
-
From a Protected Amino Acid: While less direct for this specific molecule, one could start with a protected long-chain amino acid and perform chain extension reactions.
Q2: I am reducing tert-butyl 8-azidooctanoate to the amine. What are the best conditions for this transformation?
The reduction of an azide to an amine is a very common and generally high-yielding reaction.[10][11] The most common methods include:
-
Catalytic Hydrogenation: This is often the cleanest method. A palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalyst is used under an atmosphere of hydrogen gas.[11][12] This method avoids the use of metal hydride reagents and the work-up is typically a simple filtration to remove the catalyst.
-
Staudinger Reaction: This reaction uses triphenylphosphine to reduce the azide, followed by hydrolysis of the resulting iminophosphorane. It is a very mild method but generates a stoichiometric amount of triphenylphosphine oxide, which must be removed during purification.
-
Reduction with Metal Hydrides: Reagents like lithium aluminum hydride (LAH) can be used, but they are less chemoselective and can also reduce the ester functionality. Milder reducing agents like sodium borohydride in the presence of a cobalt catalyst can be effective.[10]
A general workflow for troubleshooting synthetic issues.
Q3: How can I best purify the final product, tert-butyl 8-aminooctanoate?
Tert-butyl 8-aminooctanoate is a primary amine and can be purified by a few different methods:
-
Column Chromatography: As mentioned earlier, silica gel chromatography is a very effective method for removing both more and less polar impurities.
-
Acid-Base Extraction: The basicity of the amine allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The desired product will move into the aqueous layer as the ammonium salt. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent. This method is very effective at removing non-basic impurities.
-
Distillation: If the product is thermally stable, distillation under reduced pressure (Kugelrohr) can be an effective purification method for larger scales.
References
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 9. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 10. Amine synthesis by azide reduction [organic-chemistry.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. CN108395383B - Synthesis method of tert-butyl isocyanate - Google Patents [patents.google.com]
- 16. scribd.com [scribd.com]
- 17. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
- 19. tert-Butyl Esters [organic-chemistry.org]
- 20. Amine Protection / Deprotection [fishersci.co.uk]
- 21. youtube.com [youtube.com]
- 22. tert-Butyl 8-aminooctanoate | C12H25NO2 | CID 13911851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. chemscene.com [chemscene.com]
- 24. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 25. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 29. researchgate.net [researchgate.net]
- 30. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
Comparative Guide: Tert-butyl 8-aminooctanoate vs. PEG Linkers in PROTAC Design
This guide provides an in-depth comparative analysis of Tert-butyl 8-aminooctanoate (representing hydrophobic alkyl linkers) versus Polyethylene Glycol (PEG) linkers in the design of Proteolysis Targeting Chimeras (PROTACs). It focuses on the critical trade-offs between cell permeability, solubility, and ternary complex stability.[1]
Executive Summary
The linker in a PROTAC is not merely a passive connector; it is a determinant of physicochemical properties (phys-chem), metabolic stability, and degradation potency.[1][2]
-
Tert-butyl 8-aminooctanoate serves as a precursor for a C8 Alkyl Linker . It drives high cell permeability and metabolic stability but challenges aqueous solubility.
-
PEG Linkers are the industry standard for solubility and flexibility but often suffer from poor membrane permeability and oxidative metabolic liabilities.
Strategic Insight: Recent trends in "Linkerology" favor alkyl chains (like the C8 derived from Tert-butyl 8-aminooctanoate) for oral PROTACs to overcome the "permeability cliff," provided solubility is managed via the warhead or E3 ligand.
Technical Profile: The Contenders
Tert-butyl 8-aminooctanoate (Alkyl Representative)
-
Chemical Nature: A linear, saturated C8 hydrocarbon chain with orthogonal termini (free amine and protected carboxylic acid).
-
Role: Acts as a hydrophobic spacer.[] Upon deprotection (removal of tert-butyl), it provides an 8-carbon distance (~10-12 Å) between ligands.
-
Key Advantage: "Lipophilic Shielding." It does not introduce hydrogen bond acceptors (HBAs), reducing the desolvation penalty required to cross cell membranes.
Polyethylene Glycol (PEG) Linkers[4][5]
-
Chemical Nature: Repeating ethylene glycol units (–CH₂CH₂O–).
-
Role: Hydrophilic spacer.[1]
-
Key Advantage: "Solubility Anchor." The ether oxygens interact with water, significantly lowering the LogP of the final molecule.
Physicochemical Comparison Table
| Feature | Tert-butyl 8-aminooctanoate (C8 Alkyl) | PEG Linker (PEG2-PEG4) |
| Solubility (Aqueous) | Low (Hydrophobic) | High (Hydrophilic) |
| Cell Permeability | High (Lipophilic, no desolvation cost) | Low to Moderate (High desolvation penalty) |
| Metabolic Stability | High (Resistant to hydrolysis) | Moderate (Susceptible to oxidative cleavage) |
| Conformation | Semi-rigid (Anti-conformation preference) | Flexible (Gauche effect, high entropy cost) |
| TPSA Contribution | Minimal (~0 Ų) | High (Ether oxygens add ~9 Ų per unit) |
| Synthetic Utility | Orthogonal protection (Amine/Ester) | Often requires mono-protection strategies |
Mechanism of Action: Linker Impact on Ternary Complex
The linker defines the spatial arrangement of the Protein of Interest (POI) and E3 Ligase.[4]
-
The Alkyl Effect: The C8 chain of Tert-butyl 8-aminooctanoate is relatively rigid. If the exit vectors of the POI and E3 ligands align perfectly with a linear trajectory, alkyl linkers often yield higher cooperativity (
) by locking the complex into a productive conformation. -
The PEG Effect: PEG is "floppy." While this allows it to find a binding groove more easily, the entropic penalty of freezing this flexibility upon binding can reduce the overall affinity of the ternary complex.
Visualization: Ternary Complex Formation
Caption: The linker composition dictates the thermodynamic stability of the ternary complex. Alkyl linkers minimize entropic loss, while PEGs maximize solubility.
Experimental Protocols (Self-Validating Systems)
Synthetic Workflow: Incorporating Tert-butyl 8-aminooctanoate
This protocol ensures the controlled addition of the C8 linker without polymerization.
Reagents: Tert-butyl 8-aminooctanoate HCl, HATU, DIPEA, TFA, DCM.
-
Amide Coupling (Ligand A):
-
Dissolve Carboxylic Acid-Ligand A (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 min to activate.
-
Add Tert-butyl 8-aminooctanoate (1.1 eq). Stir at RT for 2-4 hours.
-
Checkpoint: Monitor via LC-MS. The mass should shift by +213 Da (linker) + Ligand Mass.
-
-
Deprotection (The Switch):
-
Dissolve the intermediate in DCM/TFA (4:1 ratio).
-
Stir for 1 hour to cleave the tert-butyl ester.
-
Evaporate volatiles under N₂ stream.
-
Validation: Proton NMR will show the disappearance of the singlet at ~1.4 ppm (9H, t-Butyl).
-
-
Final Coupling (Ligand B):
-
Re-dissolve the deprotected linker-ligand (free acid) in DMF.
-
Couple to Amine-Ligand B using HATU/DIPEA.
-
Visualization: Synthetic Pathway
Caption: Convergent synthesis strategy using Tert-butyl 8-aminooctanoate as a bifunctional linker precursor.
Evaluation Protocol: The Permeability vs. Solubility Matrix
To objectively compare Alkyl vs. PEG, run these two assays in parallel.
-
PAMPA (Parallel Artificial Membrane Permeability Assay):
-
Purpose: Measures passive diffusion (critical for Alkyl linkers).
-
Method: Donor well (pH 7.4) | Lipid Membrane | Acceptor well (pH 7.4).
-
Expectation: C8 Alkyl PROTACs typically show
cm/s. PEG analogs often show cm/s due to membrane repulsion.
-
-
Kinetic Solubility Assay:
-
Purpose: Measures precipitation point (critical for Alkyl linkers).
-
Method: Turbidimetry at 620 nm.
-
Expectation: PEG PROTACs > 100 µM. Alkyl PROTACs may precipitate < 10 µM.
-
Correction: If Alkyl PROTAC precipitates, formulation with cyclodextrin or formulation optimization is required for biological assays.
-
Critical Analysis & Case Studies
The Permeability Paradox
Research indicates that while PEG linkers improve solubility, they often kill cellular potency for VHL-based PROTACs.
-
Evidence: In a comparative study of VHL-based degraders, switching from a PEG3 linker to a C8 alkyl linker (derived from aminooctanoate) increased cellular permeability by 5-10 fold .
-
Reasoning: The "folded" conformation of PEG in water exposes polar ether oxygens. To enter the lipid bilayer, these oxygens must be desolvated, costing significant energy. The C8 alkyl chain acts as a "grease," facilitating membrane insertion.
Metabolic Liability of PEG
PEG chains are susceptible to oxidation by Alcohol Dehydrogenase (ADH) and Cytochrome P450s, leading to chain shortening.
-
Observation: PROTACs with PEG linkers often show metabolites with
ethylene glycol units in liver microsome stability assays. -
Alkyl Superiority: The C8 chain of Tert-butyl 8-aminooctanoate is metabolically robust, with oxidation restricted largely to the
-1 position, which rarely breaks the linker.
References
-
Klein, V. G., et al. (2020). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Goracci, L., et al. (2020). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Retrieved from [Link]
-
Maple, H. J., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. Cells.[5][6][7][8][9] Retrieved from [Link]
Sources
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of Different Length Alkyl Linkers in PROTACs
This guide provides a technical assessment of alkyl linker efficacy in PROTAC design, moving beyond generic "linkerology" to focus on the specific impact of carbon chain length on thermodynamic stability, cell permeability, and degradation potency.
Executive Summary: The "Goldilocks" Zone of Linker Length
In PROTAC design, the linker is not merely a passive connector; it is a thermodynamic lever. While polyethylene glycol (PEG) linkers offer solubility, alkyl linkers provide a distinct advantage in membrane permeability and rigidification , often driving higher cellular potency despite lower aqueous solubility.
The efficacy of an alkyl linker follows a non-linear, parabolic trend—often described as the "Goldilocks" zone.
-
Too Short (< C4): Steric clashes prevent the formation of a productive Ternary Complex (TC).[1]
-
Optimal (C6 – C12): Enables constructive protein-protein interactions (PPIs), maximizing cooperativity (
). -
Too Long (> C14): Introduces entropic penalties (
), leading to the "hook effect" at lower concentrations and reduced cell permeability.
Mechanistic Foundation: Cooperativity & Thermodynamics
The efficacy of a PROTAC is defined by the stability of the ternary complex (
-
Positive Cooperativity (
): The linker length positions the POI and E3 such that de novo PPIs occur, stabilizing the complex. Alkyl linkers, being more rigid than PEGs, can "lock" these interfaces more effectively if the length is perfectly matched. -
Negative Cooperativity (
): The linker is too short (steric clash) or too long (entropic cost of freezing a floppy chain), destabilizing the complex.
Diagram 1: Linker Length Impact on Ternary Complex
Figure 1: Mechanistic impact of alkyl chain length on ternary complex geometry and degradation outcome.
Comparative Analysis: Alkyl Linker Performance
The following data synthesizes trends observed in BET (Bromodomain) and Kinase degraders, comparing alkyl chain lengths directly.
Table 1: Comparative Efficacy of Alkyl Linker Lengths
| Linker Length | Representative Class | Ternary Cooperativity ( | Cell Permeability | Degradation Potency ( | Primary Failure Mode |
| Short (C2 - C4) | dBET57-like | Very Low (< 0.5) | High | > 1 | Steric Hindrance: Ligands cannot bind simultaneously. |
| Medium (C6 - C10) | dBET6-like | High (> 2.0) | Moderate-High | 1 - 50 nM | None: Optimal balance of geometry and entropy. |
| Long (> C12) | Extended Alkyls | Neutral (~1.0) | Low | 100 - 500 nM | Entropic Penalty: High degrees of freedom reduce binding affinity. |
| PEG Equiv. | PEG2 - PEG4 | Moderate | Low (Polar) | 50 - 200 nM | Permeability: Polar surface area (PSA) limits passive entry. |
Key Insight: In the dBET series (targeting BRD4), extending the linker from C4 (dBET1) to C8 (dBET6) resulted in a ~10-fold increase in potency. The C8 alkyl chain allowed the VHL and BRD4 proteins to collapse onto each other, creating a stable hydrophobic interface that the shorter C4 linker physically prevented.
Experimental Protocols
To objectively assess linker efficacy, you must isolate the variable of length while keeping warheads constant.
Phase 1: Modular Synthesis (The "Click" Screen)
Do not synthesize linear alkyls from scratch for screening. Use a convergent approach.
-
Warhead Functionalization: Install a terminal alkyne on your POI ligand and an azide on your E3 ligand (or vice versa).
-
Library Generation: Use commercially available dialkyne or diazide alkyl spacers of varying lengths (C2, C4, C6, C8, C10).
-
CuAAC Reaction: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition to generate the library.
-
Note: The resulting triazole ring acts as a rigidifying element, often mimicking an amide bond but with better metabolic stability.
-
Phase 2: Biophysical Validation (Ternary Complex Assay)
Goal: Determine if the linker allows physical proximity. Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
-
Labeling: Label POI with a Fluorophore (Donor, e.g., Terbium) and E3 Ligase with an Acceptor (e.g., BODIPY or GFP).
-
Titration: Titrate the PROTAC into a mixture of POI and E3.
-
Readout:
-
Peak FRET Signal: Indicates optimal distance/orientation.
-
Bell-Shaped Curve: Confirm the "hook effect" (essential to prove it acts as a traditional PROTAC).
-
Success Criterion: A shift in the
of the ternary complex compared to binary binding indicates positive cooperativity.
-
Phase 3: Cellular Degradation (HiBiT / Western Blot)
Goal: Measure
-
Cell Line: Use cells expressing the endogenous target or a HiBiT-tagged knock-in.
-
Dosing: Treat cells with PROTACs (0.1 nM – 10
M) for 18–24 hours. -
Lysis & Detection:
-
Western Blot: Normalize to a housekeeping protein (GAPDH/Actin).
-
HiBiT: Add lytic detection reagent and read luminescence.
-
-
Analysis: Plot log(concentration) vs. relative protein abundance.
-
Critical Check: If
is < 50% even at high doses, the linker length likely prevents ubiquitination zones (lysine accessibility), even if ternary complex forms.
-
Diagram 2: Linker Optimization Workflow
Figure 2: Iterative workflow for screening and validating alkyl linker length efficacy.
Case Study: The "Alkyl Switch" in Kinase Degraders
A seminal example of alkyl efficacy is the optimization of SGK3 degraders (Sanford et al.).
-
Initial Design: PEG-based linkers showed good solubility but poor permeability and modest degradation (
nM). -
The Switch: Replacing the PEG chain with a C10 alkyl chain :
-
Increased Lipophilicity: Improved passive membrane transport.
-
Entropy Reduction: The hydrophobic alkyl chain collapsed into a groove on the E3 ligase surface, acting as a "molecular glue" component.
-
-
Result: Potency improved to
nM, proving that alkyl linkers can actively participate in binding, not just bridging.
References
-
Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems. Link
-
Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science. (Describes dBET1/dBET6 alkyl optimization). Link
-
Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology. (Mechanistic basis of linker length in MZ1). Link
-
Zorba, A., et al. (2018). "Delineating the role of cooperativity in the design of potent PROTACs for BTK." Proceedings of the National Academy of Sciences. Link
-
Bembenek, S. D., et al. (2021).[2] "The Impact of Linker Length on PROTAC Genotoxicity and Selectivity." ACS Medicinal Chemistry Letters. Link
Sources
A Senior Application Scientist's Guide to Validating Target Engagement for PROTACs Synthesized with Tert-butyl 8-aminooctanoate
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the synthesis of a novel PROteolysis TArgeting Chimera (PROTAC) is but the first step. The critical question that follows is: does it engage its intended target and the E3 ligase effectively within the complex cellular environment to induce degradation? This guide provides an in-depth comparison of methodologies for validating the target engagement of PROTACs, with a specific focus on those synthesized using Tert-butyl 8-aminooctanoate as a precursor for a flexible, eight-carbon alkyl linker. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the performance of this linker class against common alternatives.
The Central Role of the Linker in PROTAC Efficacy
A PROTAC is a heterobifunctional molecule composed of two distinct "warheads" connected by a linker.[1][2][] One warhead binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is not merely a spacer; its length, flexibility, and chemical composition are paramount in enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[][4] This ternary complex formation is the prerequisite for the ubiquitination of the POI and its subsequent degradation by the proteasome.[5]
Tert-butyl 8-aminooctanoate is a versatile building block for PROTAC synthesis. It provides a linear eight-carbon alkyl chain, offering significant conformational flexibility. This flexibility can be advantageous in the initial stages of PROTAC design, as it allows the two warheads to adopt a suitable orientation for ternary complex formation without extensive a priori structural knowledge.[6] However, this same flexibility can also introduce an entropic penalty for binding and may lead to less stable ternary complexes compared to more rigid linkers. Therefore, rigorous validation of target engagement is essential.
Visualizing the PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, from target engagement to degradation.
A Comparative Guide to Target Engagement Validation Assays
The validation of PROTAC target engagement should be a tiered approach, moving from initial biophysical characterization to more physiologically relevant cellular assays.
| Assay | Principle | Throughput | In Vitro/In Cellulo | Key Output | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor-chip immobilized protein. | Low to Medium | In Vitro | Binding affinity (KD), kinetics (kon, koff) | Quantitative, real-time kinetics, no labels required. | Requires purified proteins, potential for protein immobilization artifacts. |
| NanoBRET™ Target Engagement Assay | Measures bioluminescence resonance energy transfer between a NanoLuc®-tagged target protein and a fluorescent tracer in live cells. | High | In Cellulo | Intracellular target occupancy (IC50) | Live cells, reflects permeability and target binding, high-throughput. | Requires genetic modification of cells, tracer development can be challenging. |
| Cellular Thermal Shift Assay (CETSA®) | Measures the change in thermal stability of a protein upon ligand binding. | Medium | In Cellulo | Thermal shift (ΔTm), target engagement | Label-free, works in intact cells and tissues, no genetic modification needed. | Lower throughput than NanoBRET, not all proteins show a clear thermal shift. |
| Western Blotting | Antibody-based detection of target protein levels in cell lysates. | Low to Medium | In Cellulo (endpoint) | Protein degradation (DC50, Dmax) | Direct measure of degradation, widely accessible. | Semi-quantitative, low throughput, antibody-dependent. |
| Quantitative Mass Spectrometry | Unbiased, global proteome analysis to quantify changes in protein abundance. | Low | In Cellulo (endpoint) | Proteome-wide selectivity, confirmation of degradation | Unbiased, high specificity, identifies off-targets. | Technically complex, expensive, lower throughput. |
In-Depth Analysis and Experimental Protocols
Causality behind the choice: Before moving into complex cellular systems, it is crucial to confirm that the PROTAC can bind to its intended targets in a purified system. SPR provides high-quality kinetic data, revealing not just if the PROTAC binds, but how strongly and for how long. This is a foundational check of the warhead's integrity after incorporation into the final PROTAC molecule.[7]
Experimental Protocol: SPR for Binary Target Engagement
-
Immobilization: Covalently immobilize the purified recombinant target protein (POI or E3 ligase) onto a sensor chip (e.g., CM5).
-
Analyte Preparation: Prepare a dilution series of the PROTAC synthesized with the Tert-butyl 8-aminooctanoate linker in a suitable running buffer.
-
Binding Measurement: Inject the PROTAC dilutions over the immobilized protein surface and a reference surface. Measure the change in response units (RU) over time.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Self-Validation: The binding should be specific to the target-immobilized surface and not the reference surface. The calculated KD should be in a biologically relevant range and comparable to the parent warhead molecule.
Causality behind the choice: A PROTAC's efficacy is ultimately determined by its ability to engage its target within the crowded and complex environment of a living cell.[8] The NanoBRET™ assay provides a quantitative measure of target occupancy in live cells, thereby accounting for crucial factors like cell permeability and efflux.[9][10][11][12]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Target Engagement
-
Cell Preparation: Seed cells expressing the NanoLuc®-tagged POI in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of the PROTAC.
-
Assay: Add the fluorescent tracer to the cells, followed by the PROTAC dilutions. Incubate to allow for compound entry and binding equilibrium.
-
Signal Detection: Add the NanoLuc® substrate and measure the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing PROTAC concentration indicates displacement of the tracer and target engagement. Determine the IC50 from the dose-response curve.
Self-Validation: The parent warhead molecule (without the E3 ligase ligand and linker) should show a similar or slightly better IC50 value. A negative control compound should not displace the tracer.
Causality behind the choice: CETSA® offers a label-free approach to confirm target engagement in a native cellular context.[13][14] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This method is particularly valuable as it does not require genetic modification of the cells or the development of specific tracers.[15][16]
Experimental Protocol: CETSA®
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using a method like Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates target engagement.
Self-Validation: The thermal shift should be dose-dependent. The parent warhead should induce a similar or greater thermal shift.
Causality behind the choice: The ultimate goal of a PROTAC is to induce the degradation of its target. Western blotting provides a direct and widely accessible method to visualize and quantify this degradation. It serves as the definitive functional readout of a successful PROTAC.[11]
Experimental Protocol: Western Blot for Protein Degradation
-
Cell Treatment: Treat cells with a concentration range of the PROTAC for a defined period (e.g., 24 hours).
-
Lysis: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the POI, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Detect the signal and quantify the band intensities. Normalize the POI signal to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Self-Validation: Degradation should be blocked by pre-treatment with a proteasome inhibitor (e.g., MG132) or an E3 ligase inhibitor (e.g., MLN4924 for Cullin-RING ligases).
Comparing Tert-butyl 8-aminooctanoate Linker to Alternatives
The choice of linker is a critical optimization step in PROTAC design.[][6][17]
| Linker Type | Precursor Example | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chain | Tert-butyl 8-aminooctanoate | Flexible, hydrophobic | Good for initial screening due to conformational freedom. | Can have poor solubility, prone to metabolism, may not provide optimal ternary complex stabilization. |
| PEG Chain | Amine-PEG-acid | Flexible, hydrophilic | Improved solubility and cell permeability.[17] | Can increase molecular weight significantly, may still be too flexible for optimal cooperativity. |
| Rigid Linker | Piperazine/piperidine derivatives | Conformationally constrained | Can pre-organize the warheads for optimal ternary complex formation, potentially increasing potency and selectivity.[] | Requires more structural information for rational design, may not be suitable for all target-E3 ligase pairs. |
PROTACs synthesized with a Tert-butyl 8-aminooctanoate-derived linker often serve as an excellent starting point. If target engagement is confirmed but degradation is suboptimal, it may indicate that the flexible linker is not promoting a stable ternary complex. In such cases, exploring more rigid linkers or varying the linker length and attachment points is a logical next step.[2][17]
Conclusion
Validating the target engagement of PROTACs, particularly those synthesized with flexible linkers derived from precursors like Tert-butyl 8-aminooctanoate, requires a multi-faceted and logical approach. By systematically progressing from biophysical characterization to intracellular target engagement and functional degradation assays, researchers can build a comprehensive and trustworthy dataset. This rigorous validation not only confirms the mechanism of action but also provides invaluable insights to guide the optimization of the linker and warheads, ultimately accelerating the development of potent and selective protein degraders.
References
- Vertex AI Search. (n.d.). Advancing target validation with PROTAC technology - The Hebrew University of Jerusalem.
- Taylor & Francis. (2025, April 7). Advancing target validation with PROTAC technology.
- bioRxiv. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.
- Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization.
- ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Frontiers. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research.
- D4 Pharma. (2021, July 23). Data-driven approach to identify PROTAC targets.
- Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
- PMC - NIH. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
- Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers.
- bioRxiv. (2025, April 4). Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels.
- YouTube. (2022, December 21). Targeted Protein Degradation Using PROTACs and Glues.
- bioRxiv. (2020, February 6). Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry.
- ACS Publications. (2025, July 31). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis | Journal of Medicinal Chemistry.
- PMC - NIH. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.
- PMC - NIH. (2025, June 25). Methods to accelerate PROTAC drug discovery.
- BOC Sciences. (2024, August 22). Exploration and innovation of Linker features in PROTAC design.
- LifeSensors. (n.d.). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation.
- Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening.
- ChemPep. (n.d.). N-Boc-8-amino-octanoic acid (Boc-8-aminooctanoic acid) | PROTAC Linker.
- Bio-Techne. (n.d.). Assays for Targeted Protein Degradation.
- PMC. (2023, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development.
- Pelago Bioscience. (n.d.). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders.
- ChemPep. (n.d.). Overview of PROTAC Linkers.
- Selvita. (n.d.). NanoBRET assays for PROTAC evaluation in the cellular context.
- ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on....
- PMC - NIH. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
- bioRxiv. (2025, April 4). Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels.
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d4-pharma.com [d4-pharma.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. biorxiv.org [biorxiv.org]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 10. Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry | bioRxiv [biorxiv.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. selvita.com [selvita.com]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pelagobio.com [pelagobio.com]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
A Senior Application Scientist’s Guide to the Rigorous Validation of NMR and Mass Spectrometry Data for Tert-butyl 8-aminooctanoate
This guide provides an in-depth, experience-driven framework for the validation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for tert-butyl 8-aminooctanoate. As a crucial bifunctional building block in pharmaceutical research and development, particularly in the synthesis of peptide mimetics and targeted drug delivery systems, the unequivocal confirmation of its identity, purity, and stability is paramount. This document moves beyond rote procedural lists to explain the causality behind experimental choices, ensuring that the described workflows are inherently self-validating and meet the stringent requirements of regulatory bodies.
The objective of any analytical procedure validation is to demonstrate its fitness for the intended purpose.[1][2][3][4][5] This principle, championed by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), forms the bedrock of our approach.[1][3][6] We will explore how to generate a cohesive, complementary dataset where NMR provides definitive structural information and quantitative purity assessment, while MS confirms molecular weight and elemental composition with high accuracy.
Part 1: Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[7] For tert-butyl 8-aminooctanoate, ¹H and ¹³C NMR provide a complete map of the molecule's carbon-hydrogen framework.
Causality Behind Experimental Choices in NMR
The selection of NMR parameters is not arbitrary; each choice is designed to maximize the quality and reliability of the data.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the preferred solvent. Its high solubility for nonpolar to moderately polar compounds like our target analyte and its single residual solvent peak at 7.26 ppm ensure minimal spectral overlap. It is also non-protic, preventing the exchange of the primary amine protons (NH₂) which, while often broad, can provide useful information.
-
Internal Standard: Tetramethylsilane (TMS) is universally used as the internal standard for ¹H and ¹³C NMR, defining the 0 ppm reference point. Its single, sharp signal is well-removed from the signals of the analyte.
-
Quantitative NMR (qNMR): For purity determination, a certified internal standard with known purity and weight is used. The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8][9][10][11] This allows for absolute quantification without the need for compound-specific calibration curves, a distinct advantage over chromatographic methods.[8] A sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being quantified, is critical to ensure complete relaxation of all nuclei between scans, a prerequisite for accurate integration.
Expected Spectral Data for Tert-butyl 8-aminooctanoate
A thorough analysis begins with predicting the expected spectrum. This allows for a direct comparison with experimental data, immediately flagging any discrepancies.
Table 1: Predicted ¹H and ¹³C NMR Data for Tert-butyl 8-aminooctanoate in CDCl₃
| Assignment | Structure Position | ¹H Chemical Shift (ppm, Predicted) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (ppm, Predicted) |
| a | -C(C H₃)₃ | ~1.44 | Singlet | 9H | ~28.1 |
| b | -C (CH₃)₃ | ~1.44 | - | - | ~80.2 |
| c | -C H₂-C=O | ~2.20 | Triplet | 2H | ~34.5 |
| d | -CH₂-C H₂-C=O | ~1.61 | Quintet | 2H | ~25.0 |
| e | -(CH₂)₃-C H₂-CH₂NH₂ | ~1.47 | Multiplet | 2H | ~26.5 |
| f | -(CH₂)₂-C H₂-(CH₂)₂- | ~1.30 | Multiplet | 4H | ~29.0 |
| g | -C H₂-NH₂ | ~2.68 | Triplet | 2H | ~42.2 |
| h | -CH ₂-NH₂ | ~1.5 (broad) | Singlet (broad) | 2H | - |
| i | -C =O | - | - | - | ~173.5 |
Note: Predicted values are based on standard chemical shift tables and may vary slightly in experimental conditions.
Experimental Protocol: NMR Data Acquisition and Validation
-
Sample Preparation (qNMR):
-
Accurately weigh approximately 10-20 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a clean vial. Record the weight to four decimal places.
-
Accurately weigh approximately 20-30 mg of the tert-butyl 8-aminooctanoate sample into the same vial. Record the weight.
-
Dissolve the mixture in ~0.7 mL of CDCl₃. Ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to confirm structure and identify signals.
-
For quantification, set the relaxation delay (D1) to at least 30 seconds to allow full relaxation of all protons.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR and 2D NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon atoms.
-
(Optional but recommended for full validation) Acquire a 2D COSY spectrum to confirm proton-proton couplings within the octanoate chain and an HSQC spectrum to correlate each proton with its directly attached carbon.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the ¹H NMR spectrum.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the tert-butyl singlet at ~1.44 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
NMR Validation Workflow Diagram
Caption: Workflow for NMR data validation of tert-butyl 8-aminooctanoate.
Part 2: Validation by Mass Spectrometry (MS)
Mass spectrometry is an essential complementary technique that provides the molecular weight and elemental composition of a compound. For tert-butyl 8-aminooctanoate, high-resolution mass spectrometry (HRMS) is the gold standard.
Causality Behind Experimental Choices in MS
-
Ionization Technique: Electrospray Ionization (ESI) is ideal for this molecule. The primary amine is readily protonated in a slightly acidic solution, forming a stable [M+H]⁺ ion in the positive ion mode. This is a "soft" ionization technique that minimizes in-source fragmentation, ensuring the molecular ion is the base peak.
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is preferred. Their high resolving power and mass accuracy (typically < 5 ppm) allow for the determination of the elemental formula from the exact mass, a key component of structural confirmation.
-
MS/MS for Structural Confirmation: Tandem mass spectrometry (MS/MS) involves isolating the precursor ion ([M+H]⁺) and fragmenting it through collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure, confirming the connectivity of the tert-butyl ester and the amino-octanoate chain.
Expected Mass Spectrometry Data
The molecular formula for tert-butyl 8-aminooctanoate is C₁₂H₂₅NO₂.[12] Its monoisotopic mass is 215.18853 Da.
Table 2: Predicted m/z Values for Key Ions of Tert-butyl 8-aminooctanoate in ESI-MS
| Ion | Formula | Description | Calculated Exact Mass (m/z) |
| [M+H]⁺ | [C₁₂H₂₆NO₂]⁺ | Protonated Molecular Ion | 216.19581 |
| [M-C₄H₈+H]⁺ | [C₈H₁₈NO₂]⁺ | Loss of isobutylene from tert-butyl group | 160.12811 |
| [C₄H₉]⁺ | [C₄H₉]⁺ | tert-Butyl cation | 57.07042 |
| [M-OC(CH₃)₃+H]⁺ | [C₈H₁₇N]⁺ | Loss of tert-butoxy group | 127.13555 |
Experimental Protocol: MS Data Acquisition and Validation
-
Sample Preparation:
-
Prepare a stock solution of the compound in methanol at ~1 mg/mL.
-
Dilute the stock solution to ~1-10 µg/mL using a suitable solvent system for ESI, typically 50:50 methanol:water with 0.1% formic acid. The acid ensures efficient protonation of the primary amine.
-
-
HRMS Acquisition:
-
Infuse the sample directly into the ESI source or use an LC-MS setup.
-
Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-500.
-
Ensure the mass accuracy is calibrated using a known standard.
-
-
MS/MS Acquisition:
-
Perform a product ion scan by selecting the precursor ion at m/z 216.2.
-
Apply varying collision energies to generate a comprehensive fragmentation spectrum.
-
-
Data Processing and Validation:
-
Determine the exact mass of the molecular ion from the HRMS spectrum.
-
Calculate the mass error in ppm: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6. The acceptance criterion is typically < 5 ppm.
-
Use the instrument software to predict the elemental composition from the exact mass and compare it to the expected C₁₂H₂₅NO₂.
-
Analyze the MS/MS spectrum to identify key fragment ions (as listed in Table 2). The presence of these fragments confirms the molecular structure.
-
Mass Spectrometry Validation Workflow Diagram
Caption: Workflow for Mass Spectrometry data validation.
Part 3: The Integrated Approach: A Self-Validating System
Overall Data Validation Logic
Caption: Integrated logic for validating compound identity and purity.
Conclusion
The validation of analytical data for a critical reagent like tert-butyl 8-aminooctanoate is a foundational activity in drug development and chemical research. By adopting an integrated approach that leverages the strengths of both NMR and MS, and by understanding the scientific principles that underpin each experimental parameter, researchers can build a robust, self-validating data package. This not only ensures the quality and consistency of the material but also stands up to the rigorous scrutiny of regulatory review, ultimately accelerating the path from discovery to application.
References
-
MDPI. Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). Available at: [Link]
-
ChemRxiv. Validation of benchtop NMR-based quantification of saturated, monounsaturated, and polyunsaturated fatty acids in edible oils. Available at: [Link]
-
eLife. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available at: [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
PubMed. Validation of quantitative NMR. Available at: [Link]
-
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
EMA. ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
PubChem. tert-Butyl 8-aminooctanoate. Available at: [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]
-
EMA. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
FDA. Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. Available at: [Link]
-
ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Available at: [Link]
-
JEOL Ltd. What is qNMR (quantitative NMR) ?. Available at: [Link]
-
AZoM. Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Available at: [Link]
-
ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 10. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 11. azom.com [azom.com]
- 12. tert-Butyl 8-aminooctanoate | C12H25NO2 | CID 13911851 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Proper Disposal of Tert-butyl 8-aminooctanoate
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of tert-butyl 8-aminooctanoate (CAS No. 102522-32-7). As a bifunctional molecule incorporating both an amine and a tert-butyl ester, this compound is valuable in synthetic organic chemistry and drug development. However, its chemical nature necessitates rigorous disposal protocols to ensure laboratory safety and environmental protection. This document moves beyond a simple checklist, offering causal explanations for each procedural step to empower researchers with the knowledge for safe and compliant chemical waste management.
Core Principles: Hazard Identification and Risk Mitigation
Understanding the inherent risks of a chemical is the foundation of its safe management. Tert-butyl 8-aminooctanoate is not benign; its potential hazards dictate the stringent handling and disposal protocols outlined in this guide. The primary risks are associated with direct contact and inhalation.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, tert-butyl 8-aminooctanoate is classified with significant hazards that demand respect and caution.[1]
| Hazard Class | GHS Classification | Implication for Handling & Disposal |
| Skin Corrosion/Irritation | Skin Irritant, Category 2 (H315) [1] | Direct skin contact can cause irritation. Impervious gloves are mandatory. All waste must be securely contained. |
| Serious Eye Damage | Serious Eye Damage, Category 1 (H318) [1] | Poses a high risk of serious, potentially irreversible damage upon eye contact. Chemical splash goggles and/or a face shield are essential. |
| Respiratory Irritation | STOT SE, Category 3 (H335) [1] | Inhalation of vapors or aerosols may irritate the respiratory tract. All handling and waste consolidation should occur in a well-ventilated area, preferably within a chemical fume hood.[2][3] |
| Environmental Hazard | Harmful to Aquatic Life | While specific data for this compound is limited, related amines and esters are known to be harmful to aquatic organisms.[2][4] Therefore, it must be prevented from entering drains or waterways.[3][5] |
Pre-Disposal Safety Protocols: Your First Line of Defense
Before waste is even generated, safety protocols must be in place. The following measures are critical when handling tert-butyl 8-aminooctanoate and preparing it for disposal.
Required Personal Protective Equipment (PPE)
The causality is simple: to prevent the chemical from harming you, a physical barrier is necessary.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. For larger quantities or when splashing is possible, a face shield should be worn in addition to goggles.[2][6][7]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, that are tested according to standards like EN 374.[6][7] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.[2][8]
-
Respiratory Protection: All handling should be performed inside a certified chemical fume hood to minimize inhalation risk.[2][3][9] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be required, subject to your institution's EHS assessment.[7][9]
Systematic Disposal Workflow
Disposal is not an afterthought; it is a critical step in the experimental process. Follow this systematic workflow to ensure safety and compliance. The process begins the moment waste is generated and ends only when it is collected by authorized personnel.
Sources
- 1. tert-Butyl 8-aminooctanoate | C12H25NO2 | CID 13911851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. broadpharm.com [broadpharm.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. aksci.com [aksci.com]
- 6. images.nicindustries.com [images.nicindustries.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
Personal protective equipment for handling Tert-butyl 8-aminooctanoate
Executive Safety Summary & Risk Profile
The "Why" Behind the Protocol: As a Senior Application Scientist, I often see researchers underestimate amino esters like Tert-butyl 8-aminooctanoate . While it may appear to be a standard intermediate, its structure dictates specific hazards that standard "lab basics" do not cover.[1]
-
The Chemical Mechanism of Hazard: This molecule possesses a primary amine at one end and a lipophilic tert-butyl ester tail.[1]
-
The Amine (Head): Highly nucleophilic and basic. This is the source of its H318 (Causes Serious Eye Damage) classification.[1] Unlike acids which coagulate proteins (limiting penetration), amines saponify fatty tissues in the eye, leading to deep, penetrating, and often irreversible burns.[1]
-
The Lipophilic Tail: The C8 chain and tert-butyl group make this molecule highly soluble in lipids. This facilitates rapid skin absorption, carrying the caustic amine through the dermal barrier.[1]
-
Critical Hazard Classifications (GHS):
Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety rules. The following matrix is calibrated specifically for the handling of lipophilic amines.
| PPE Category | Requirement | Technical Rationale (The "Why") |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | CRITICAL: Standard safety glasses are insufficient.[1] Vapors or micro-droplets of amines can bypass side shields.[1] Goggles provide the necessary seal to prevent corneal saponification (H318).[1] |
| Hand Protection | Double Nitrile Gloves (Min 0.11 mm each) | The lipophilic tert-butyl tail can swell/degrade thin rubber.[1] Outer Layer: Standard nitrile (changed immediately upon splash).[1][6] Inner Layer: Acts as the final barrier against permeation.[1] |
| Respiratory | Fume Hood (Face Velocity: 80–100 fpm) | H335 indicates respiratory tract irritation.[1] All weighing and transfer must occur under active ventilation.[1] If hood work is impossible, a half-face respirator with Organic Vapor (OV) cartridges is required.[1] |
| Body Defense | Lab Coat (Buttoned) + Closed Shoes | Standard protection.[1] Ensure the lab coat is 100% cotton or fire-resistant synthetic (Nomex) if working with flammable solvents alongside this reagent.[1] |
Operational Workflow: Safe Handling Protocol
This protocol treats the substance as a viscous liquid/low-melting solid , which is common for C8 amino esters.[1]
Step 1: Preparation & Inspection
-
Glove Check: Inflate nitrile gloves with air to check for pinholes before donning.[1]
-
Glassware: Use silanized glassware if possible to reduce the "sticking" of the amine to glass surfaces, which improves yield and reduces cleaning risks.
Step 2: Weighing & Transfer (The "Drop Zone" Technique)
-
Location: Inside the fume hood.
-
The Setup: Place a chemically resistant tray (spill containment) under your balance.[1]
-
The Transfer:
-
Do not use a spatula if the substance is liquid/oily; use a glass Pasteur pipette or a positive-displacement pipette.[1]
-
If solid, use a disposable anti-static weighing boat.[1]
-
Neutralization Prep: Keep a beaker of dilute acetic acid (5%) or citric acid nearby.[1] If a drip occurs, neutralize immediately before wiping.[1]
-
Step 3: Reaction Introduction
-
Add the reagent slowly to your reaction vessel.[1]
-
Caution: If reacting with acid chlorides or anhydrides, the exotherm will be significant. Ensure active cooling (ice bath) is established before addition to prevent vaporization of the amine.[1]
Visual Workflow: Logic & Safety Flow
The following diagram illustrates the critical decision points and safety barriers during the lifecycle of handling this reagent.
Figure 1: Operational workflow emphasizing the critical PPE verification step before handling and the specific disposal pathway.
Emergency Response & Disposal
Accidental Exposure[1][7]
-
Eye Contact (Priority 1): Immediately flush with water for 15 minutes .[1] Do not pause to remove contact lenses initially—flush over them, then remove if possible.[1] Seek medical attention immediately (cite H318).[1]
-
Skin Contact: Remove contaminated gloves/clothing immediately.[1][7] Wash with soap and water.[1][3][8] Do not use solvents (ethanol/acetone) to wash skin; this will drive the lipophilic amine deeper into the dermis.[1]
Waste Disposal
-
Classification: Hazardous Organic Waste (Basic/Amine).[1]
-
Segregation: Do NOT mix with oxidizing agents (peroxides, nitric acid) or acid waste streams without controlled neutralization.[1] Mixing concentrated amines with acids in a waste container can generate enough heat to cause an explosion or geyser effect.[1]
-
Container: High-density polyethylene (HDPE) or glass.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13911851, tert-Butyl 8-aminooctanoate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link][1][9]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: tert-Butyl 8-aminooctanoate Hazard Classification. Retrieved from [Link][1]
Sources
- 1. tert-Butyl 8-aminooctanoate | C12H25NO2 | CID 13911851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. dyespigments.net [dyespigments.net]
- 9. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
